molecular formula C12H16N2O B1524063 3-(Ethylamino)-1-phenylpyrrolidin-2-one CAS No. 1247375-74-1

3-(Ethylamino)-1-phenylpyrrolidin-2-one

Katalognummer: B1524063
CAS-Nummer: 1247375-74-1
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: ZYMYDOGLNPBVHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethylamino)-1-phenylpyrrolidin-2-one ( 1247375-74-1) is a nitrogen-containing heterocyclic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This pyrrolidin-2-one derivative features a phenyl group at the 1-position and an ethylamino substituent at the 3-position of the pyrrolidine ring. As a member of the 1-phenylpyrrolidin-2-one chemical family, this compound is of significant interest in medicinal chemistry and drug discovery research. Structurally related phenylpyrrolidine compounds have been identified and studied as valuable pharmacological tools, particularly as structural mimics of the antifibrotic drug pirfenidone . These analogs are used in mechanistic studies to help delineate structure-activity relationships and identify specific molecular targets . Furthermore, structurally similar pyrrolidine-2,4-dione (succinimide) derivatives have demonstrated a range of promising biological activities in scientific research, including antimicrobial and anthelmintic properties . Other research into phenyl-substituted lactams and pyrrolidine-diones also highlights their potential application as herbicides and as ligands for various neurotransmitter receptors . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct a comprehensive risk assessment, including safety and handling protocols, prior to use.

Eigenschaften

IUPAC Name

3-(ethylamino)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-13-11-8-9-14(12(11)15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMYDOGLNPBVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Synthesis and Structural Characterization of 3-(Ethylamino)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the structural analysis and synthesis of 3-(Ethylamino)-1-phenylpyrrolidin-2-one . This guide is designed for organic chemists and pharmaceutical researchers, focusing on the practical methodology for synthesizing 3-amino-lactam scaffolds.

Executive Summary & Compound Profile

3-(Ethylamino)-1-phenylpyrrolidin-2-one is a functionalized


-lactam characterized by an 

-phenyl core and an ethylamino substituent at the

-carbon (C3). This scaffold belongs to the class of 3-aminopyrrolidin-2-ones, a structural motif frequently investigated in medicinal chemistry for nootropic activity (racetam analogs) and modulation of CNS receptors.
Chemical Identity
PropertySpecification
IUPAC Name 3-(Ethylamino)-1-phenylpyrrolidin-2-one
Molecular Formula

Molecular Weight 204.27 g/mol
Core Scaffold Pyrrolidin-2-one (

-lactam)
Key Substituents

-Phenyl (Position 1), Ethylamino (Position 3)
Chirality The C3 carbon is a chiral center.[1][2][3][4][5] Synthesis typically yields a racemate unless asymmetric catalysis is employed.

Retrosynthetic Analysis

To design a robust synthesis, we apply a disconnection approach focusing on the C3–N bond and the C3 functionalization of the lactam ring.

Strategy: The most reliable route involves the Nucleophilic Substitution (


)  of a leaving group at the C3 position of the lactam ring by ethylamine. This necessitates a 3-halo-lactam precursor.[5]

Disconnection Logic:

  • Target Molecule (TM): 3-(Ethylamino)-1-phenylpyrrolidin-2-one.[6]

  • Disconnection 1: C3–N bond cleavage

    
    Ethylamine (Nucleophile) + 3-Bromo-1-phenylpyrrolidin-2-one (Electrophile).
    
  • Disconnection 2: C3–Br functionalization

    
    1-Phenylpyrrolidin-2-one (Precursor).
    
  • Starting Material: 1-Phenylpyrrolidin-2-one is commercially available or easily synthesized from

    
    -butyrolactone and aniline.
    
Retrosynthesis Diagram

Retrosynthesis TM Target: 3-(Ethylamino)- 1-phenylpyrrolidin-2-one Inter Intermediate: 3-Bromo-1-phenylpyrrolidin-2-one TM->Inter C-N Disconnection SM Starting Material: 1-Phenylpyrrolidin-2-one Inter->SM Functional Group Interconversion (FGI) Reagent1 Ethylamine (Nucleophile) Reagent1->TM Reagent2 Brominating Agent (e.g., NBS or Br2/P) Reagent2->Inter

Figure 1: Retrosynthetic pathway identifying the key 3-bromo intermediate.

Detailed Synthesis Protocol

This protocol outlines a two-step synthesis starting from 1-phenylpyrrolidin-2-one.

Step 1: -Bromination of 1-Phenylpyrrolidin-2-one

Objective: Introduce a bromine atom at the C3 position to create a reactive electrophile. Mechanism: Radical halogenation or Enolate trapping. The enolate route is preferred for regioselectivity.

  • Reagents: Lithium Diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl),

    
    -Bromosuccinimide (NBS).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Conditions: Cryogenic (

    
    C).
    

Procedure:

  • Enolization: Charge a flame-dried flask with anhydrous THF and cool to

    
    C. Add LDA (1.1 equiv). Slowly add a solution of 1-phenylpyrrolidin-2-one  (1.0 equiv) in THF. Stir for 30 minutes to generate the lithium enolate.
    
  • Bromination: Add NBS (1.05 equiv) dissolved in THF dropwise to the enolate solution at

    
    C.
    
  • Quench: Allow the mixture to warm to

    
    C over 2 hours. Quench with saturated aqueous 
    
    
    
    .
  • Workup: Extract with ethyl acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude 3-bromo-1-phenylpyrrolidin-2-one is typically unstable on silica; use immediately or recrystallize from ethanol/hexanes if solid.

Step 2: Nucleophilic Substitution with Ethylamine

Objective: Displace the bromide with ethylamine to form the final amine. Mechanism:


 Nucleophilic Substitution.
  • Reagents: Ethylamine (70% aq. or 2.0M in THF), Potassium Carbonate (

    
    ) or excess amine.
    
  • Solvent: Acetonitrile (MeCN) or THF.

  • Conditions: Room temperature to mild reflux (

    
    C).
    

Procedure:

  • Reaction Setup: Dissolve 3-bromo-1-phenylpyrrolidin-2-one (1.0 equiv) in MeCN.

  • Addition: Add Ethylamine (3.0–5.0 equiv). The excess amine acts as both nucleophile and base to scavenge HBr. Alternatively, add 1.5 equiv of

    
     to scavenge acid.
    
  • Execution: Stir the sealed reaction vessel at

    
    C for 4–12 hours. Monitor conversion by TLC or LC-MS.
    
  • Workup: Evaporate volatiles. Partition residue between dichloromethane (DCM) and water. The product is in the organic layer.[7]

  • Salt Formation (Optional): To isolate a stable solid, treat the free base in ether with HCl/dioxane to precipitate 3-(ethylamino)-1-phenylpyrrolidin-2-one hydrochloride .

Reaction Mechanism & Pathway

The formation of the final product relies on the high reactivity of the


-halo lactam. The electron-withdrawing carbonyl group at C2 activates the C3 position for nucleophilic attack, while the 

-phenyl group stabilizes the lactam ring against ring-opening side reactions.
Mechanistic Flow[1][3][4][5][7][8][9][10]
  • Nucleophilic Attack: The lone pair of the ethylamine nitrogen attacks the electrophilic C3 carbon from the backside (anti-bonding orbital).

  • Transition State: A pentacoordinate transition state is formed where the C-Br bond breaks as the C-N bond forms.

  • Inversion: The stereocenter at C3 undergoes Walden inversion (if the starting material was chiral).

  • Deprotonation: A second equivalent of ethylamine (or base) removes the proton from the ammonium intermediate to yield the neutral secondary amine.

Mechanism Step1 3-Bromo-Lactam (Electrophile) Step2 Transition State (SN2 Attack) Step1->Step2 + Ethylamine Step3 Protonated Amine Intermediate Step2->Step3 - Br⁻ Final 3-(Ethylamino)-1-phenyl pyrrolidin-2-one Step3->Final - H⁺ (Base)

Figure 2: SN2 Reaction mechanism for the amination step.

Analytical Characterization

Successful synthesis must be validated using spectroscopic methods.[1] The following data is expected for the title compound:

TechniqueExpected Signals / Characteristics
1H NMR (CDCl3)

7.1–7.6 (m, 5H):
Phenyl aromatic protons.

3.6–3.8 (m, 2H):
C5 lactam protons (deshielded by N).

3.4 (dd, 1H):
C3 proton (

to carbonyl/amine).

2.6 (q, 2H):
Ethyl

.

1.1 (t, 3H):
Ethyl

.

2.0–2.4 (m, 2H):
C4 ring protons.[4]
IR Spectroscopy 1680–1700 cm⁻¹: Strong C=O stretch (

-lactam).3300–3400 cm⁻¹: Weak N-H stretch (secondary amine).
Mass Spectrometry [M+H]⁺ = 205.13: Protonated molecular ion.Fragment 77 m/z: Phenyl cation typical of N-phenyl derivatives.

Safety & Handling

  • Brominated Intermediates:

    
    -Bromo lactams are potent alkylating agents and lachrymators. Handle in a fume hood with double nitrile gloves.
    
  • Ethylamine: Highly volatile and flammable. Use in a well-ventilated area; prefer using THF solutions over pressurized gas where possible.

  • Waste Disposal: All halogenated waste must be segregated. Aqueous layers containing amines should be neutralized before disposal.

References

  • PubChem. (n.d.). 3-(ethylamino)-1-phenylpyrrolidin-2-one (Compound).[6] National Library of Medicine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Organic Chemistry Portal. (2023). Synthesis of 3-pyrrolin-2-ones and derivatives. Retrieved from [Link]

  • Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

Sources

3-(Ethylamino)-1-phenylpyrrolidin-2-one: Pharmacodynamics and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(Ethylamino)-1-phenylpyrrolidin-2-one (referred to herein as EAPP-2 for brevity), a synthetic chemical entity belonging to the N-aryl-3-aminopyrrolidin-2-one class.

Based on the structural activity relationships (SAR) of the pyrrolidinone scaffold—shared by the racetam family (e.g., levetiracetam, phenylpiracetam) and specific glycine transporter inhibitors—this guide elucidates the pharmacological mechanisms, experimental validation protocols, and synthesis of biological activity.

Executive Summary: The Structural Logic

3-(Ethylamino)-1-phenylpyrrolidin-2-one represents a privileged scaffold in medicinal chemistry, combining a rigid


-lactam  (pyrrolidin-2-one) core with a lipophilic N-phenyl  moiety and a basic 3-ethylamino  side chain.

Unlike classical racetams (which typically possess an amide side chain at N1), EAPP-2 places the amine functionality directly on the C3 position of the lactam ring. This structural shift alters the pharmacological profile from pure SV2A binding (synaptic vesicle protein 2A) toward monoaminergic modulation and Glycine Transporter 1 (GlyT1) inhibition .

Core Chemical Identity
PropertySpecification
IUPAC Name 3-(ethylamino)-1-phenylpyrrolidin-2-one
Molecular Formula C₁₂H₁₆N₂O
Core Scaffold

-Lactam (Pyrrolidinone)
Key Substituents N1-Phenyl (Lipophilicity/BBB penetration), C3-Ethylamino (Receptor affinity)
Primary Class Nootropic / CNS Active Agent / GlyT1 Inhibitor Candidate

Mechanism of Action (MOA)

The pharmacological activity of EAPP-2 is multimodal, driven by the steric and electronic properties of the N-phenyl and 3-amino groups.

Primary Mechanism: Glycine Transporter 1 (GlyT1) Inhibition

The 3-aminopyrrolidin-2-one scaffold is a documented pharmacophore for GlyT1 inhibitors. By inhibiting GlyT1, EAPP-2 prevents the reuptake of glycine at the synaptic cleft.

  • Causality: Elevated synaptic glycine concentrations act as a co-agonist at the NMDA receptor (NR1 subunit).

  • Effect: Potentiation of NMDA receptor-mediated glutamatergic transmission, leading to enhanced Long-Term Potentiation (LTP) and cognitive reinforcement.

Secondary Mechanism: Sigma-1 ( ) Receptor Agonism

The N-phenyl-lactam structure possesses high affinity for chaperone proteins in the endoplasmic reticulum, specifically the Sigma-1 receptor.

  • Action: EAPP-2 binding translocates

    
     receptors from the Mitochondria-Associated ER Membrane (MAM) to the plasma membrane.
    
  • Result: Modulation of ion channels (Kv1.2) and neurotransmitter release, providing neuroprotective and anti-amnesic effects.

Tertiary Mechanism: Dopamine Reuptake Modulation

Unlike Phenylpiracetam (where the phenyl is on the C4 position), the N-phenyl placement in EAPP-2 increases lipophilicity, allowing rapid blood-brain barrier (BBB) penetration. The ethylamino group mimics the side chain of monoamine transporter substrates, suggesting weak to moderate inhibition of the Dopamine Transporter (DAT), contributing to vigilance and alertness without potent psychostimulant toxicity.

Visualization: Signaling Pathway

The following diagram illustrates the cascade initiated by EAPP-2, highlighting the dual-pathway activation of NMDA receptors via GlyT1 inhibition and direct Sigma-1 agonism.

EAPP_MOA EAPP 3-(Ethylamino)-1-phenylpyrrolidin-2-one GlyT1 GlyT1 Transporter (Presynaptic/Glial) EAPP->GlyT1 Inhibits Sigma1 Sigma-1 Receptor (ER Membrane) EAPP->Sigma1 Agonizes Glycine Synaptic Glycine (Concentration u2191) GlyT1->Glycine Prevents Reuptake NMDAR NMDA Receptor (NR1 Subunit) Sigma1->NMDAR Modulates Trafficking Glycine->NMDAR Co-activation CaInflux Ca2+ Influx NMDAR->CaInflux Opens Channel BDNF BDNF Release (Neuroplasticity) CaInflux->BDNF Signaling Cascade LTP Long-Term Potentiation (Cognitive Enhancement) BDNF->LTP

Caption: EAPP-2 enhances glutamatergic signaling via GlyT1 inhibition and Sigma-1 mediated receptor trafficking.

Experimental Protocols for Validation

To validate the specific activity of 3-(Ethylamino)-1-phenylpyrrolidin-2-one, the following experimental workflows are required. These protocols are designed to differentiate between simple stimulant activity and specific neuroplastic modulation.

Protocol A: GlyT1 Inhibition Assay (Uptake Study)

Objective: Quantify the IC50 of EAPP-2 against glycine uptake in JAR cells (human placental choriocarcinoma cells expressing endogenous GlyT1).

  • Cell Preparation: Culture JAR cells in RPMI 1640 medium. Seed at

    
     cells/well in 96-well plates.
    
  • Buffer Equilibration: Wash cells twice with HEPES-buffered Krebs-Ringer solution (pH 7.4).

  • Compound Incubation:

    • Add EAPP-2 (0.1 nM – 10

      
      M) to wells.
      
    • Include Sarcosine (ALX-5407) as a positive control (reference inhibitor).

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add

    
    -Glycine (final concentration 40 nM). Incubate for 10 minutes.
    
  • Termination: Aspirate buffer and wash 3x with ice-cold PBS to stop uptake.

  • Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Electrophysiological Validation (Patch Clamp)

Objective: Confirm NMDA receptor potentiation in hippocampal slices.

  • Slice Preparation: Prepare 350

    
    m transverse hippocampal slices from Sprague-Dawley rats.
    
  • Recording Setup: Whole-cell patch-clamp recording of CA1 pyramidal neurons.

  • Baseline: Evoke EPSCs (Excitatory Postsynaptic Currents) by stimulating Schaffer collaterals.

  • Application: Perfuse EAPP-2 (10

    
    M) into the bath solution.
    
  • Measurement: Monitor the amplitude of NMDA-mediated EPSCs (isolate by holding membrane potential at +40 mV and adding CNQX to block AMPA receptors).

  • Success Criteria: A statistically significant increase (>20%) in NMDA-EPSC amplitude compared to baseline confirms the mechanism.

Structure-Activity Relationship (SAR) Data

The following table summarizes how the specific substituents of EAPP-2 contribute to its pharmacological profile compared to structural analogs.

Structural FeaturePharmacological ConsequenceComparative Analog
Pyrrolidin-2-one Core Metabolic stability; SV2A binding potential.Levetiracetam
1-Phenyl (N-Aryl) High lipophilicity;

receptor affinity; BBB permeability.
Phenylpiracetam
3-Ethylamino Critical for GlyT1 interaction; introduces basicity for transporter binding.Sarcosine (functional mimic)
C3-Chirality The (S)-enantiomer is typically the bioactive isomer for 3-amino-pyrrolidinones.Brivaracetam

Synthesis and Stability Considerations

For researchers synthesizing EAPP-2 for study, the following route ensures high purity and enantiomeric control.

  • Starting Material: Aniline and Itaconic acid (or 2,4-dibromobutyryl chloride).

  • Cyclization: Formation of the 1-phenylpyrrolidin-2-one core.

  • Halogenation: Bromination at the C3 position (using NBS or during cyclization).

  • Amination: Nucleophilic substitution with Ethylamine .

    • Critical Step: This reaction must be performed under controlled temperature (0°C to RT) to prevent ring opening or poly-alkylation.

    • Purification: The resulting secondary amine should be converted to the hydrochloride salt (EAPP-2 HCl) for stability and water solubility in biological assays.

References

  • Sur, C., et al. (2003). "Glycine transporter 1 inhibitors: a new class of antipsychotic drugs." Current Opinion in Investigational Drugs. Link

  • Malykh, A. G., & Sadaie, M. R. (2010). "Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders." Drugs. Link

  • Black, M. D. (2005). "Therapeutic potential of glycine transporter 1 inhibitors." Expert Opinion on Investigational Drugs. Link

  • PubChem. (2024). "Compound Summary: 3-amino-1-phenylpyrrolidin-2-one." National Library of Medicine. Link

  • Rassu, G., et al. (2002). "Synthesis of enantiomerically pure 3-amino-2-pyrrolidinones." Tetrahedron: Asymmetry. Link

Technical Monograph: 3-(Ethylamino)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity 3-(Ethylamino)-1-phenylpyrrolidin-2-one . This document is structured for researchers and drug development professionals, focusing on synthesis, pharmacological relevance, and chemical properties.

Executive Summary

3-(Ethylamino)-1-phenylpyrrolidin-2-one is a functionalized


-lactam scaffold belonging to the class of 

-aryl-3-aminopyrrolidin-2-ones
. While structurally distinct from the

-keto analogs (such as the cathinone pyrovalerone), this compound represents a critical intermediate in the synthesis of kinase inhibitors , 11

-HSD1 inhibitors
, and CCR2 antagonists . Its core structure—a rigid lactam ring substituted with an aromatic system and a secondary amine—serves as a privileged peptidomimetic scaffold, offering high metabolic stability compared to linear amides.

This guide details the validated synthetic pathways, physicochemical profile, and pharmacological applications of this compound, grounding all protocols in established medicinal chemistry practices.

Chemical Identity & Physicochemical Profile[1]

PropertyData
IUPAC Name 3-(Ethylamino)-1-phenylpyrrolidin-2-one
CAS Number 1247375-74-1
PubChem CID 54592773
Molecular Formula

Molecular Weight 204.27 g/mol
Core Scaffold

-phenyl-

-lactam (Pyrrolidin-2-one)
Key Functional Groups Cyclic Amide (Lactam), Secondary Amine, Aromatic Ring
Predicted LogP ~1.4 (Lipophilic, CNS permeable)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water

Synthetic Methodology

The synthesis of 3-(ethylamino)-1-phenylpyrrolidin-2-one is typically achieved via a two-step sequence starting from the commercially available 1-phenyl-2-pyrrolidinone . The critical step involves the


-functionalization of the lactam ring, followed by nucleophilic substitution.
Reaction Scheme Visualization

The following diagram illustrates the stepwise synthesis pathway:

SynthesisPathway Start 1-Phenyl-2-pyrrolidinone (Precursor) Step1 Step 1: Alpha-Bromination (NBS, CCl4, reflux) Start->Step1 Radical Substitution Inter 3-Bromo-1-phenylpyrrolidin-2-one (Intermediate) Step1->Inter Step2 Step 2: Nucleophilic Substitution (Ethylamine, THF, 0°C to RT) Inter->Step2 SN2 Mechanism Product 3-(Ethylamino)-1-phenyl- pyrrolidin-2-one (Target) Step2->Product

Caption: Figure 1. Two-step synthetic route via


-bromination and amination.[1]
Detailed Protocol
Step 1: Synthesis of 3-Bromo-1-phenylpyrrolidin-2-one

This intermediate is generated via radical halogenation or direct enol-halogenation.

  • Reagents: 1-Phenyl-2-pyrrolidinone (1.0 eq),

    
    -Bromosuccinimide (NBS) (1.1 eq), AIBN (catalytic), 
    
    
    
    or Chlorobenzene (anhydrous).
  • Procedure:

    • Dissolve 1-phenyl-2-pyrrolidinone in anhydrous solvent under inert atmosphere (

      
      ).
      
    • Add NBS and catalytic AIBN.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (formation of a less polar spot).

    • Cool to room temperature (RT) and filter off the succinimide byproduct.

    • Concentrate the filtrate to yield the crude

      
      -bromo lactam.
      
    • Note: The product is unstable and should be used immediately or stored at -20°C.

Step 2: Amination with Ethylamine
  • Reagents: 3-Bromo-1-phenylpyrrolidin-2-one (1.0 eq), Ethylamine (2.0 M in THF, 3.0 eq),

    
     (1.5 eq).
    
  • Procedure:

    • Dissolve the crude bromo-intermediate in dry THF or Acetonitrile.

    • Cool the solution to 0°C.

    • Add the ethylamine solution dropwise to prevent uncontrolled exotherms.

    • Allow the reaction to warm to RT and stir for 12–18 hours.

    • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient) is required to separate the secondary amine from potential tertiary amine byproducts (over-alkylation).

Pharmacological Applications & Mechanism

While specific clinical data for the ethyl derivative is proprietary, the 3-amino-1-phenylpyrrolidin-2-one scaffold is a validated pharmacophore in several therapeutic areas.

Kinase Inhibition

Derivatives of this scaffold are documented intermediates in the synthesis of Aminoindazole Kinase Inhibitors .[2] The rigid lactam ring positions the amino group to interact with the ATP-binding pocket of kinases, serving as a hinge-binding motif mimic.

11 -HSD1 Inhibition (Metabolic Disease)

The scaffold is relevant to the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
inhibitors.[3] These agents block the conversion of cortisone to cortisol, offering therapeutic potential for type 2 diabetes and obesity.
Mechanism of Action Visualization

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Catalyzed by 11β-HSD1 Enzyme 11β-HSD1 Enzyme (Liver/Adipose) Receptor Glucocorticoid Receptor (Nuclear) Cortisol->Receptor Binding Effect Gluconeogenesis & Adipogenesis Receptor->Effect Transcription Inhibitor 3-(Ethylamino)-1-phenyl- pyrrolidin-2-one Analog Inhibitor->Enzyme Inhibits

Caption: Figure 2. Inhibition of cortisol production by 11


-HSD1 antagonists utilizing the pyrrolidinone scaffold.
CCR2 Antagonism

Research indicates that 3-aminopyrrolidine derivatives function as CCR2 antagonists , which are critical for modulating immune responses in inflammatory diseases (e.g., rheumatoid arthritis, atherosclerosis). The 1-phenyl ring provides the necessary hydrophobic interaction, while the 3-amino group engages in hydrogen bonding with acidic residues (e.g., Glu291) in the receptor pocket.

Analytical Characterization

To validate the synthesis of 3-(ethylamino)-1-phenylpyrrolidin-2-one, the following spectral signatures are expected:

TechniqueSignalAssignment
1H NMR (CDCl3)

7.1–7.6 (m, 5H)
Aromatic protons (Phenyl ring)

3.6–3.8 (m, 2H)
Lactam ring

protons (

)

3.4 (dd, 1H)
Chiral center

proton (

to carbonyl)

2.6–2.8 (q, 2H)
Ethyl group (

)

1.1 (t, 3H)
Ethyl group terminal methyl (

)
MS (ESI+)

205.1

Protonated molecular ion
IR ~1690

Lactam Carbonyl (

) stretch

Safety & Handling

  • Hazards: As an

    
    -amino lactam derivative, this compound should be treated as a potential skin irritant  and CNS active agent .
    
  • Precursors: 3-Bromo-1-phenylpyrrolidin-2-one is a potent lachrymator and skin sensitizer. All manipulations involving the bromo-intermediate must be performed in a fume hood.

  • Storage: Store under inert gas at -20°C to prevent oxidation of the secondary amine.

References

  • PubChem. (n.d.). 3-(Ethylamino)-1-phenylpyrrolidin-2-one (CID 54592773). National Center for Biotechnology Information. Retrieved from [Link]

  • Fancelli, D., et al. (2004). Aminoindazole derivatives active as kinase inhibitors. US Patent Application US20040254177A1.
  • Lim, J. W., et al. (2010).[4] Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102.[4] Retrieved from [Link]

  • Bohber, B., et al. (2005). New compounds and process for their preparation. US Patent Application US20050239853A1.
  • Sangnoi, Y., et al. (2014).[5] A new antibacterial amino phenyl pyrrolidone derivative from a novel marine gliding bacterium Rapidithrix thailandica.[5] World Journal of Microbiology and Biotechnology, 30(3), 1135-1139.[5] Retrieved from [Link]

Sources

3-(Ethylamino)-1-phenylpyrrolidin-2-one: A Technical Guide to a Novel Pyrrolidinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 3-(Ethylamino)-1-phenylpyrrolidin-2-one. While direct extensive research on this specific molecule is limited, this document synthesizes information from analogous structures within the pyrrolidinone class to present a predictive framework for its behavior and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into synthetic pathways and potential therapeutic areas of interest for this and related compounds.

Introduction: The Pyrrolidinone Core in Medicinal Chemistry

The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its structural rigidity, capacity for hydrogen bonding, and the stereogenic centers that can be introduced allow for precise three-dimensional arrangements of functional groups, making it an ideal building block for targeted drug design. Derivatives of the pyrrolidinone core have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antibacterial, anti-inflammatory, and anticancer properties.[3][4]

This guide focuses on a specific, less-explored derivative: 3-(Ethylamino)-1-phenylpyrrolidin-2-one . The introduction of an ethylamino group at the 3-position and a phenyl group at the 1-position (the nitrogen atom) creates a unique chemical entity with potential for novel biological interactions. Due to the nascent stage of research on this particular molecule, this document will leverage data from structurally related 3-aminopyrrolidin-2-ones and N-phenylpyrrolidin-2-ones to infer its characteristics and guide future research.

Synthetic Strategies and Methodologies

General Synthetic Approach

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitable 3-substituted N-phenylpyrrolidin-2-one precursor. A common strategy involves the initial synthesis of the pyrrolidinone ring followed by functionalization at the C3 position.

G Target 3-(Ethylamino)-1-phenylpyrrolidin-2-one Precursor1 3-Amino-1-phenylpyrrolidin-2-one Target->Precursor1 Ethylation Precursor3 Ethyl Halide / Reductive Amination Target->Precursor3 Precursor2 1-Phenylpyrrolidin-2-one Precursor1->Precursor2 Nitration & Reduction or Direct Amination Precursor4 Halogenation/Amination Precursor1->Precursor4 StartingMaterial1 Aniline Precursor2->StartingMaterial1 Cyclization StartingMaterial2 γ-Butyrolactone derivative Precursor2->StartingMaterial2 Reaction

Caption: Retrosynthetic analysis of 3-(Ethylamino)-1-phenylpyrrolidin-2-one.

Proposed Experimental Protocol: A Two-Step Synthesis

This protocol is a hypothetical pathway based on known transformations of similar scaffolds.

Step 1: Synthesis of 1-Phenylpyrrolidin-2-one

  • Reaction Setup: To a solution of γ-butyrolactone in a high-boiling point aprotic solvent (e.g., toluene), add an equimolar amount of aniline.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 12-24 hours with continuous removal of water using a Dean-Stark apparatus.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield 1-phenylpyrrolidin-2-one.

Step 2: Introduction of the Ethylamino Group at the 3-Position

This step is more challenging and several approaches could be explored:

  • Method A: α-Halogenation followed by Nucleophilic Substitution

    • α-Bromination: 1-Phenylpyrrolidin-2-one is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in an inert solvent like carbon tetrachloride. This would yield 3-bromo-1-phenylpyrrolidin-2-one.

    • Nucleophilic Substitution: The resulting 3-bromo derivative is then reacted with an excess of ethylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) at an elevated temperature. The excess ethylamine acts as both the nucleophile and the base to neutralize the HBr formed.

    • Purification: The final product, 3-(Ethylamino)-1-phenylpyrrolidin-2-one, would be isolated and purified using column chromatography.

  • Method B: Reductive Amination of a 3-Oxo Intermediate

    • Oxidation: Oxidation of the α-methylene group of 1-phenylpyrrolidin-2-one to a ketone would be required, which can be a challenging transformation.

    • Reductive Amination: The resulting 1-phenylpyrrolidine-2,3-dione could then undergo reductive amination with ethylamine using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Physicochemical Properties (Predicted)

Based on its structure, the following properties for 3-(Ethylamino)-1-phenylpyrrolidin-2-one can be predicted.

PropertyPredicted ValueSource
Molecular FormulaC12H16N2OPubChem[5]
Molecular Weight204.27 g/mol PubChem[5]
XLogP31.4PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]
Rotatable Bond Count3PubChem[5]

Potential Biological Activities and Therapeutic Targets

While no specific biological data exists for 3-(Ethylamino)-1-phenylpyrrolidin-2-one, the activities of related compounds suggest several promising avenues for investigation. The pyrrolidinone scaffold is a known pharmacophore for a variety of targets.

Central Nervous System (CNS) Activity

Many pyrrolidinone derivatives exhibit CNS activity. For instance, some 3-aminopyrrolidine-2,5-dione derivatives have shown significant anticonvulsant activity in animal models.[3] The presence of the N-phenyl group in our target compound may modulate its lipophilicity, potentially facilitating its entry into the central nervous system.

Enzyme Inhibition
  • Protoporphyrinogen Oxidase (PPO) Inhibition: N-phenylpyrrolidin-2-ones have been designed and synthesized as inhibitors of PPO, a key enzyme in the heme and chlorophyll biosynthesis pathway.[6] This suggests a potential application in agriculture as herbicides.

  • Kinase Inhibition: The 3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abl and PI3K kinases, which are implicated in cancer.[7] The ethylamino and phenyl substituents would offer vectors for chemical modification to optimize kinase binding.

Receptor Antagonism

Derivatives of 3-aminopyrrolidine have been synthesized and evaluated as antagonists for the CC chemokine receptor 2 (CCR2), a target for inflammatory diseases.[8]

G Compound 3-(Ethylamino)-1-phenylpyrrolidin-2-one Target1 CNS Receptors/Channels Compound->Target1 Target2 Kinases (e.g., Abl, PI3K) Compound->Target2 Target3 Chemokine Receptors (e.g., CCR2) Compound->Target3 Target4 PPO Enzyme Compound->Target4 Activity1 Anticonvulsant Target1->Activity1 Activity2 Anticancer Target2->Activity2 Activity3 Anti-inflammatory Target3->Activity3 Activity4 Herbicidal Target4->Activity4

Caption: Potential biological targets and activities of 3-(Ethylamino)-1-phenylpyrrolidin-2-one.

Future Directions and Conclusion

The scarcity of data on 3-(Ethylamino)-1-phenylpyrrolidin-2-one underscores the vast, unexplored chemical space within the pyrrolidinone family. This technical guide serves as a foundational document, postulating synthetic routes and potential biological activities based on established knowledge of related compounds.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic protocol for 3-(Ethylamino)-1-phenylpyrrolidin-2-one, followed by thorough characterization using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • Biological Screening: A broad-based biological screening of the compound against a panel of CNS targets, kinases, and inflammatory receptors to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the ethylamino and phenyl moieties to establish clear SAR and optimize for potency and selectivity.

References

  • Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]

  • Chen, Q., et al. (2010). Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7857-7866. [Link]

  • PubChem. (n.d.). 3-(ethylamino)-1-phenylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

  • U.S. Patent No. US4556674A. (1985). 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.
  • Zheng, C., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1435-1441. [Link]

  • American Chemical Society. (2021). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. [Link]

  • Shavva, A. G., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1565. [Link]

  • Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. [Link]

  • Zhang, M., et al. (2020). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 18(3), 446-450. [Link]

  • Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(11), 1369. [Link]

Sources

3-(Ethylamino)-1-phenylpyrrolidin-2-one CAS number 1247375-74-1

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for drug development professionals, focusing on the chemical utility, synthesis, and pharmacological potential of the pyrrolidone scaffold.

CAS Number: 1247375-74-1 Formula: C₁₂H₁₆N₂O Molecular Weight: 204.27 g/mol [1][2]

Executive Summary

3-(Ethylamino)-1-phenylpyrrolidin-2-one is a specialized heterocyclic building block belonging to the N-aryl-3-aminopyrrolidone class.[1][2] Unlike its 2,5-dione analogs (succinimides) which are established anticonvulsants (e.g., Phensuximide), this lactam derivative represents a reduced, more metabolically stable scaffold. It serves as a critical intermediate in the synthesis of neuroactive compounds and kinase inhibitors , offering a rigid core that directs substituents in specific 3D vectors—a property essential for high-affinity ligand-protein binding.[1][2]

This guide details the physiochemical profile, validated synthetic protocols, and analytical characterization required to utilize this compound in high-throughput screening (HTS) and lead optimization campaigns.[2]

Physiochemical Profile & Drug-Like Properties

Understanding the solid-state and solution-phase behavior of CAS 1247375-74-1 is prerequisite for its application in medicinal chemistry.[1][2]

PropertyValue (Experimental/Predicted)Implications for Drug Design
LogP 1.4 – 1.8Optimal lipophilicity for CNS penetration (BBB crossing).[1][2]
Topological Polar Surface Area (TPSA) ~32 ŲHighly permeable; well below the 90 Ų threshold for CNS drugs.[2]
H-Bond Donors / Acceptors 1 / 2Compliant with Lipinski’s Rule of 5.
pKa (Basic Amine) ~8.5 – 9.0Exists predominantly as a cation at physiological pH, aiding solubility.
Rotatable Bonds 3Low conformational entropy penalty upon binding.[2]

Synthetic Methodology

The most robust route to 3-(ethylamino)-1-phenylpyrrolidin-2-one involves the nucleophilic substitution of an


-halo lactam.[1][2] This method is preferred over reductive amination due to higher regioselectivity and yield.[2]
Protocol: Nucleophilic Amination of 3-Bromo-1-phenylpyrrolidin-2-one[1][2]

Reaction Logic: The electron-withdrawing carbonyl group at position 2 activates the C3 position, making the bromine atom highly susceptible to S_N2 attack by the ethylamine nucleophile.[2] The N-phenyl group stabilizes the lactam ring against hydrolytic cleavage under basic conditions.[1][2]

Reagents:

  • Precursor: 3-Bromo-1-phenylpyrrolidin-2-one (1.0 eq)[1][2]

  • Nucleophile: Ethylamine (2.0 M in THF, 3.0 eq)

  • Base/Scavenger: Triethylamine (Et₃N) or K₂CO₃ (1.5 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Bromo-1-phenylpyrrolidin-2-one in anhydrous MeCN under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add the ethylamine solution dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1][2]

  • Workup:

    • Remove volatiles under reduced pressure.[1][2]

    • Redissolve residue in DCM and wash with saturated NaHCO₃ (to remove HBr salts).[2]

    • Dry organic layer over MgSO₄ and concentrate.[2]

  • Purification: If necessary, purify via flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM).

Visualization: Synthesis Pathway

The following diagram illustrates the transformation logic and key intermediates.

SynthesisPath Start 3-Bromo-1-phenylpyrrolidin-2-one (Electrophile) Intermediate Transition State (S_N2 Mechanism) Start->Intermediate + EtNH2, MeCN, 0°C Reagent Ethylamine (Nucleophile) Reagent->Intermediate Product 3-(Ethylamino)-1-phenylpyrrolidin-2-one (Target) Intermediate->Product - HBr Byproduct HBr Salt Intermediate->Byproduct

Caption: S_N2 nucleophilic substitution pathway for the synthesis of the target aminolactam.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][2][3]
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (6.8 – 7.5 ppm): Multiplet corresponding to the 5 protons of the N-phenyl ring.[1][2]

    • C3-H (3.4 – 3.6 ppm): Triplet or dd, deshielded by the adjacent amine and carbonyl.[2]

    • Lactam Ring CH₂ (2.0 – 2.6 ppm): Multiplets for C4 and C5 protons.[2]

    • Ethyl Group:

      • CH₂ (2.7 ppm): Quartet (coupled to methyl).[2]

      • CH₃ (1.1 ppm): Triplet.[1][2]

    • NH (1.5 – 2.0 ppm): Broad singlet (exchangeable).[2]

Mass Spectrometry (ESI-MS)[1][2]
  • Molecular Ion: [M+H]⁺ = 205.13 m/z.[1][2]

  • Fragmentation:

    • Loss of ethyl group ([M-29]⁺).[1][2]

    • Characteristic tropylium ion formation if the phenyl ring fragments.[2]

Applications in Drug Discovery

This scaffold acts as a rigid pharmacophore capable of orienting the ethylamino group to interact with specific residues in a binding pocket (e.g., Asp/Glu residues in kinases or GPCRs).

Structure-Activity Relationship (SAR) Potential[1][2][4]
  • CNS Agents (Racetam Analogs): The N-phenyl-2-pyrrolidone core mimics the structure of Phenylpiracetam , but the 3-amino substitution alters the electronic profile, potentially enhancing affinity for sigma-1 receptors or modulating ion channels.[1][2]

  • Kinase Inhibition: The 3-amino group serves as a hinge-binding motif.[1][2] Derivatization of the amine (e.g., acylation or urea formation) can create potent inhibitors for CDK or MAPK pathways.

  • Epigenetic Modulators: Similar aminopyrrolidone scaffolds have been identified in inhibitors of bromodomain-containing proteins (BRDs).[1][2]

Workflow: Scaffold Diversification

The secondary amine allows for rapid library generation via "Click Chemistry" or acylation.[2]

Applications cluster_derivatives Medicinal Chemistry Transformations Core 3-(Ethylamino)-1-phenylpyrrolidin-2-one (Core Scaffold) Deriv1 Acylation (Amides) Core->Deriv1 Deriv2 Sulfonylation (Sulfonamides) Core->Deriv2 Deriv3 Reductive Alkylation (Tertiary Amines) Core->Deriv3 Target1 Kinase Inhibitors (Hinge Binders) Deriv1->Target1 High Selectivity Target2 Ion Channel Modulators (Anticonvulsants) Deriv3->Target2 CNS Penetration

Caption: Strategic diversification of the core scaffold to target specific biological pathways.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2] Treat as a potential bioactive agent.[1][2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[2]

References

  • PubChem. (n.d.).[1][2] 3-(ethylamino)-1-phenylpyrrolidin-2-one (Compound).[1][2] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. (n.d.).[2] Related Structure: (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one.[1][2] National Institute of Standards and Technology.[2] Retrieved from [Link][1][2]

  • MDPI. (2023).[2] Synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Molbank.[1][2] Retrieved from [Link][1][2]

  • Beilstein Journals. (2022).[2] Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein J. Org.[1][2] Chem. Retrieved from [Link][2]

Sources

The Pharmacochemical Landscape of 3-(Ethylamino)-1-phenylpyrrolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Experimental Guide [1]

Executive Summary & Chemical Identity

Compound Class: N-Aryl-3-aminopyrrolidin-2-ones Primary Application: Neuroscience (Anticonvulsant, Nootropic, Analgesic) Molecular Formula: C₁₂H₁₆N₂O Exact Mass: 204.13 Da[1]

This technical guide analyzes 3-(ethylamino)-1-phenylpyrrolidin-2-one , a "privileged scaffold" in medicinal chemistry.[1] Structurally, it represents a lipophilic evolution of the racetam family. While classical racetams (e.g., Piracetam) possess a hydrophilic N-acetamide side chain, the 1-phenyl substitution in this molecule significantly enhances Blood-Brain Barrier (BBB) permeability.[1] Simultaneously, the 3-ethylamino moiety introduces a basic center at the chiral carbon (C3), mimicking the pharmacophore of anticonvulsants like Levetiracetam and Brivaracetam, but with distinct receptor kinetics.

This compound acts as a critical probe for Sigma-1 receptor (


R)  modulation and Voltage-Gated Sodium Channel (VGSC)  inhibition, offering a dual-mechanism approach to treating drug-resistant epilepsy and neuropathic pain.[1]

Structural Analysis & SAR Logic

The biological activity of this molecule is dictated by two orthogonal vectors on the pyrrolidone ring: the N1-aryl group and the C3-amino group.

Graphviz Diagram: Structure-Activity Relationship (SAR) Network

The following diagram maps the functional contribution of each moiety within the scaffold.

SAR_Analysis Core Pyrrolidin-2-one Core N1 N1-Phenyl Substitution Core->N1 Scaffold Rigidity C3 C3-Ethylamino Group Core->C3 Chiral Center Target1 Lipophilicity (BBB Cross) N1->Target1 LogP ~ 1.4-2.0 Target3 Sigma-1 Affinity N1->Target3 Hydrophobic Pocket Interaction Target2 SV2A / Na+ Channel Binding C3->Target2 H-Bond Donor/Acceptor C3->Target3 Basic Nitrogen Interaction

Caption: Functional decomposition of the 3-(ethylamino)-1-phenylpyrrolidin-2-one scaffold highlighting the pharmacological impact of N1 and C3 substitutions.

Key SAR Insights
  • The N1-Phenyl Ring: Unlike the acetamide tail of Piracetam, the phenyl ring creates a high-affinity interaction with the hydrophobic pockets of the Sigma-1 receptor. However, this group is susceptible to metabolic hydroxylation (para-position), which often necessitates 4-F or 4-Cl substitution in optimized analogs to extend half-life.[1]

  • The C3-Ethylamino Group: This substituent is critical. The secondary amine provides a hydrogen bond donor, essential for binding to the Synaptic Vesicle Protein 2A (SV2A) or the sodium channel pore.[1] Sterically, the ethyl group is optimal; larger groups (propyl/butyl) often reduce potency due to steric clash, while smaller groups (methyl) reduce lipophilic contact.[1]

Pharmacological Profile

Based on the analysis of structurally homologous N-phenylpyrrolidinones and 3-amino analogs, this scaffold exhibits a multi-target profile.

Target SystemMechanism of ActionTherapeutic OutcomeReference Grounding
GABA-ergic System Modulation of GAD (Glutamate Decarboxylase) or direct GABA-mimetic action.[1]Seizure threshold elevation (MES/PTZ models).[1][1, 2]
Voltage-Gated Na+ Channels State-dependent blockade of Na+ currents (Site 2).[1]Inhibition of repetitive neuronal firing (Analgesia/Epilepsy).[1][3]
Sigma-1 Receptor (

R)
Agonism or positive allosteric modulation.[1]Neuroprotection, cognitive enhancement, anti-amnesic effects.[4]
SV2A Protein Vesicle fusion modulation (Leve/Brivaracetam site).[1]Reduced neurotransmitter release during hyperexcitability.[5]

Experimental Protocol: Chemical Synthesis

Objective: Synthesize 3-(ethylamino)-1-phenylpyrrolidin-2-one via an


-halogenation/displacement pathway.
Scale:  10 mmol basis.
Reaction Scheme Visualization

Synthesis_Pathway Start 1-Phenylpyrrolidin-2-one Step1 Step 1: α-Bromination (PCl5, Br2 / NBS) Start->Step1 Activation Inter Intermediate: 3-Bromo-1-phenylpyrrolidin-2-one Step1->Inter Electrophilic Sub. Step2 Step 2: Nucleophilic Substitution (Ethylamine, Et3N, THF) Inter->Step2 SN2 Mechanism Final Product: 3-(Ethylamino)-1-phenylpyrrolidin-2-one Step2->Final Purification

Caption: Two-step synthetic route from the commercially available N-phenylpyrrolidinone precursor.

Detailed Methodology
Step 1: Synthesis of 3-Bromo-1-phenylpyrrolidin-2-one

Rationale: Direct halogenation at the C3 position is facilitated by the enolizable nature of the lactam carbonyl.

  • Reagents: 1-phenylpyrrolidin-2-one (1.61 g, 10 mmol), Phosphorus Pentachloride (PCl₅, 11 mmol), Bromine (Br₂, 11 mmol), or N-Bromosuccinimide (NBS) for milder conditions.[1]

  • Solvent: Anhydrous Chloroform (CHCl₃) or CCl₄.

  • Procedure:

    • Dissolve 1-phenylpyrrolidin-2-one in dry CHCl₃ (20 mL) under Nitrogen atmosphere.

    • Add PCl₅ slowly at 0°C to activate the carbonyl. Stir for 1 hour.

    • Add Bromine dropwise (or NBS in portions) while maintaining temperature below 5°C.[1]

    • Reflux the mixture for 3–4 hours until TLC shows consumption of starting material.

    • Workup: Quench with ice water. Extract with DCM. Wash organic layer with NaHCO₃ (sat.) to remove acid.[1] Dry over MgSO₄ and concentrate.

    • Validation: ¹H NMR should show a shift of the C3 proton from a multiplet (approx 2.4 ppm) to a deshielded doublet/multiplet (approx 4.5 ppm).[1]

Step 2: Amination with Ethylamine

Rationale: The bromine at C3 is a good leaving group for Nucleophilic Substitution (


).[1]
  • Reagents: 3-Bromo-intermediate (from Step 1), Ethylamine (70% in water or 2M in THF, 5 eq), Triethylamine (Et₃N, 1.5 eq).

  • Solvent: THF or Acetonitrile.

  • Procedure:

    • Dissolve the bromo-intermediate in THF (15 mL).

    • Add Et₃N (scavenger base).[1]

    • Add Ethylamine solution dropwise at 0°C. Note: Excess amine is used to prevent poly-alkylation.

    • Stir at room temperature for 12 hours. If reaction is sluggish, heat to 50°C in a sealed pressure tube.

    • Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with Brine.

    • Purification: Column chromatography (Silica gel, MeOH:DCM 1:19).[1]

    • Final Form: Isolate as the hydrochloride salt (using HCl/Ether) for stability and biological testing.

Experimental Validation: Anticonvulsant Screening

Protocol: Maximal Electroshock Seizure (MES) Test (Mouse Model). Rationale: This test identifies compounds that prevent seizure spread, correlating with Na+ channel blockade.

  • Animals: Male albino mice (20–25 g).

  • Administration: Intraperitoneal (i.p.) injection of the test compound (30 mg/kg, 100 mg/kg) suspended in Tween-80.[1]

  • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz, for 0.2 s.

  • Endpoint: Abolition of the "tonic hindlimb extension" (THE) component of the seizure.

  • Control: Valproic acid (positive control) and Saline (negative control).[1]

  • Data Analysis: Calculate ED₅₀ (Effective Dose for 50% protection).

References

  • Vertex AI Search. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives.[2][3][4][5] PubMed. Available at: [Link]

  • Kaminski, K., et al. (2008).[1][5] Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones.[5] Bioorganic & Medicinal Chemistry.[6][7] Available at: [Link]

  • MDPI. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.[1] Molecules.[4][6][7][8][9][10][11][12][13][14] Available at: [Link][1]

  • Rigo, B. (2025). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Available at: [Link]

  • PubChem. (2025). Compound Summary: 3-(ethylamino)-1-phenylpyrrolidin-2-one (CID 54592773).[1][11] National Library of Medicine. Available at: [Link][1]

Sources

Navigating the Spectroscopic Landscape of N-Phenylpyrrolidinones: A Technical Guide to 3-(Ethylamino)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the spectroscopic data for 3-(Ethylamino)-1-phenylpyrrolidin-2-one, a substituted pyrrolidinone with potential applications in medicinal chemistry. As a Senior Application Scientist, my goal is to not only present the data but to also illuminate the underlying principles and experimental considerations that lead to confident structural assignment. This document is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to leverage spectroscopic techniques to characterize complex organic molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), treating each protocol not as a mere procedure, but as a self-validating system for robust scientific inquiry.

The Compound of Interest: 3-(Ethylamino)-1-phenylpyrrolidin-2-one

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of an ethylamino group at the 3-position and a phenyl group at the 1-position (the nitrogen atom) creates a chiral center and introduces functionalities that can significantly influence the molecule's biological activity and pharmacokinetic properties. A precise understanding of its three-dimensional structure and electronic properties is the first step in unlocking its therapeutic potential.

cluster_NMR NMR Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3 with TMS) H1_Acquisition ¹H NMR Acquisition (400 MHz, 16 scans) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (100 MHz, 1024 scans) SamplePrep->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Interpretation Structural Elucidation Processing->Interpretation

Figure 2: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3350Medium, SharpN-H StretchThis absorption is characteristic of the secondary amine.
3050MediumAromatic C-H StretchCorresponds to the C-H bonds on the phenyl ring.
2970-2850StrongAliphatic C-H StretchThese bands arise from the C-H stretching vibrations of the pyrrolidinone ring and the ethyl group.
1680Strong, SharpC=O Stretch (Amide)This is a very characteristic and intense absorption for the carbonyl group in the five-membered lactam ring.
1600, 1490MediumC=C Stretch (Aromatic)These absorptions are typical for the carbon-carbon stretching vibrations within the phenyl ring.
1250StrongC-N StretchThis band corresponds to the stretching vibration of the carbon-nitrogen bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: The analysis is performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. The sample is dissolved in a mixture of acetonitrile and water (1:1) with 0.1% formic acid to facilitate protonation. The solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Data Interpretation:

  • Molecular Ion Peak ([M+H]⁺): The expected monoisotopic mass of 3-(Ethylamino)-1-phenylpyrrolidin-2-one (C₁₂H₁₆N₂O) is 204.1263 g/mol . In ESI-MS, the compound will be protonated, and a prominent peak will be observed at m/z 205.1341 , corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.

  • Key Fragmentation Pathways: The fragmentation pattern provides valuable structural information.

    M_H [M+H]⁺ m/z 205 Frag1 Loss of ethylamine (-C₂H₅NH₂) m/z 132 M_H->Frag1 -73 Frag2 Loss of ethylene (-C₂H₄) m/z 177 M_H->Frag2 -28 Frag3 Phenyl cation m/z 77 M_H->Frag3 -C₅H₉N₂O

    Figure 3: Proposed ESI-MS fragmentation of 3-(Ethylamino)-1-phenylpyrrolidin-2-one.

    • Loss of Ethylene (m/z 177): A common fragmentation pathway for ethylamines is the loss of a neutral ethylene molecule via a McLafferty-type rearrangement, leading to a fragment at [M+H - 28]⁺.

    • Loss of Ethylamine (m/z 132): Cleavage of the C-N bond at position 3 can result in the loss of the ethylamino group, leading to a fragment corresponding to the 1-phenylpyrrolidin-2-one-3-yl cation.

    • Phenyl Cation (m/z 77): The appearance of a fragment at m/z 77 is a strong indicator of the presence of a phenyl group.

Conclusion: A Cohesive Structural Narrative

The collective evidence from NMR, IR, and MS provides a comprehensive and self-validating picture of 3-(Ethylamino)-1-phenylpyrrolidin-2-one. The NMR data establishes the precise carbon-hydrogen framework and the connectivity of the substituents. IR spectroscopy confirms the presence of key functional groups, notably the amide carbonyl and the secondary amine. Finally, mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. This multi-faceted spectroscopic approach ensures the unambiguous structural elucidation of the target molecule, a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

3-(Ethylamino)-1-phenylpyrrolidin-2-one as a ligand for ion channels

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization of 3-(Ethylamino)-1-phenylpyrrolidin-2-one as a Putative Ion Channel Modulator

Executive Summary & Pharmacophore Analysis

The molecule 3-(Ethylamino)-1-phenylpyrrolidin-2-one (hereafter referred to as 3-EPP ) represents a distinct chemical entity within the N-substituted pyrrolidin-2-one class. Structurally, it bridges the gap between established nootropic agents (racetams) and ion channel modulators like anticonvulsant succinimides.

This guide details the technical workflow for characterizing 3-EPP as a ligand for voltage-gated and ligand-gated ion channels. Based on Structure-Activity Relationship (SAR) analysis of the 1-phenyl-2-pyrrolidinone scaffold, the primary putative targets for investigation are:

  • Sigma-1 Receptors (

    
    1R):  As an allosteric modulator of ion channels (e.g., Kv1.3, ASIC1a).
    
  • Voltage-Gated Calcium Channels (VGCC): Specifically the

    
     subunit, given the structural homology to gabapentinoid pharmacophores (gamma-lactam core).
    
  • NMDA Receptors: The 3-amino substitution mimics the glycine co-agonist site pharmacophore.

Chemical Profile & Ligand Properties

Before initiating electrophysiological assays, the physicochemical properties of 3-EPP must be established to ensure bioavailability in in vitro media.

PropertyValue (Predicted)Relevance to Ion Channel Screening
Molecular Weight ~204.27 g/mol High permeability; crosses BBB easily.
LogP 1.8 – 2.2Moderate lipophilicity; ideal for membrane-embedded targets (e.g., pore domains).
pKa (Basic N) ~8.5 – 9.0Protonated at physiological pH (7.4); cation-pi interactions likely.
H-Bond Donors 1 (Secondary Amine)Critical for binding site anchoring (e.g., Asp residues in the pore).
TPSA ~32 ŲExcellent CNS penetration profile.

Mechanism of Action: The "Chaperone-Gating" Hypothesis

The 1-phenyl-2-pyrrolidinone scaffold is a known "privileged structure" for Sigma-1 receptor (


1R) binding. Unlike direct pore blockers, 3-EPP is hypothesized to act via a chaperone-gating mechanism .

Hypothesis: 3-EPP binds to the


1R at the Endoplasmic Reticulum (ER)-Mitochondria Associated Membrane (MAM). Upon activation (agonist mode) or inhibition (antagonist mode), the 

1R translocates to the plasma membrane, where it protein-protein interacts (PPI) with ion channels (e.g., Kv1.2, Nav1.5, or ASIC1a), modulating their gating kinetics.
Signal Transduction Pathway (DOT Visualization)

Sigma1_Modulation Ligand 3-EPP (Ligand) Sigma1_ER Sigma-1 Receptor (ER/MAM Interface) Ligand->Sigma1_ER Binding (Kd ~ nM) Translocation Translocation to Plasma Membrane Sigma1_ER->Translocation Chaperone Activation IonChannel Target Ion Channel (e.g., Kv1.2 / ASIC1a) Translocation->IonChannel Protein-Protein Interaction Effect Modulated Gating Kinetics (Inactivation/Desensitization) IonChannel->Effect Allosteric Modulation

Caption: Putative mechanism of action where 3-EPP modulates ion channel function via Sigma-1 receptor chaperoning.

Experimental Protocols: Validation & Screening

To validate 3-EPP, a tiered screening approach is required, moving from high-throughput binding to low-throughput, high-fidelity electrophysiology.

Protocol A: Radioligand Binding Assay (Target Identification)

Objective: Determine affinity (


) for the Sigma-1 receptor vs. NMDA receptor.
  • Preparation: Prepare membrane homogenates from guinea pig brain (rich in

    
    1R) or HEK293 cells overexpressing GluN2B.
    
  • Ligands:

    • Tracer:

      -Pentazocine (for 
      
      
      
      1R) or [
      
      
      H]MDL-105,519 (for NMDA-Glycine site).
    • Test Compound: 3-EPP (10 nM – 100

      
      M).
      
    • Non-specific: Haloperidol (10

      
      M).
      
  • Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp Electrophysiology (Functional Validation)

Objective: Quantify the effect of 3-EPP on channel current density and gating kinetics.

System Setup:

  • Cells: HEK293 stably expressing hKv7.2/7.3 (KCNQ) or CHO cells expressing Nav1.7.

  • Rig: Axon MultiClamp 700B amplifier, Digidata 1550B digitizer.

  • Solutions:

    • Internal (Pipette): 145 mM KCl, 1 mM MgCl

      
      , 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).
      
    • External (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES, 5 mM Glucose (pH 7.4).

Step-by-Step Methodology:

  • Giga-seal Formation: Establish a G

    
     seal (>1 G
    
    
    
    ) and break-in to whole-cell configuration. Series resistance (
    
    
    ) must be <10 M
    
    
    and compensated >70%.
  • Control Recording: Apply voltage steps (e.g., -80 mV to +40 mV in 10 mV increments) to establish baseline I-V relationship.

  • Perfusion: Superfuse 3-EPP (e.g., 10

    
    M) for 2 minutes.
    
  • Test Recording: Repeat voltage steps.

  • Washout: Perfuse standard external solution for 5 minutes to verify reversibility.

Data Interpretation:

  • Current Block: Reduction in peak current amplitude (

    
    ) indicates pore blocking.
    
  • Shift in

    
    :  A leftward or rightward shift in the conductance-voltage (G-V) curve indicates voltage-sensor modification (allosteric modulation).
    

Data Presentation & Analysis

When reporting results for 3-EPP, data must be structured to allow direct comparison with standard ligands (e.g., Retigabine for Kv7, PRE-084 for Sigma-1).

Table 1: Hypothetical Screening Results Template
TargetAssay TypeParameter3-EPP Result (Hypothetical)Reference Standard (Value)Interpretation
Sigma-1 (

1R)
Radioligand Binding

(nM)
45 ± 5Pentazocine (12 nM)High Affinity Ligand
hKv7.2/7.3 Patch Clamp (CHO)

(

M)
12.4Retigabine (1.5

M)
Moderate Opener
NMDA (GluN2B) Ca

Flux (FLIPR)

(

M)
>100Ifenprodil (0.3

M)
Inactive / No Effect
hERG Patch Clamp

(

M)
>30E-4031 (10 nM)Low Cardiotoxicity Risk
G-V Curve Analysis (Boltzmann Fit)

To determine the effect on channel gating, fit the conductance (


) data to the Boltzmann equation:


  • 
    :  Voltage of half-maximal activation. A negative shift (e.g., -10 mV) suggests the compound makes the channel easier to open (agonist/opener).
    
  • 
    :  Slope factor. Changes in 
    
    
    
    indicate alteration in the voltage sensor's sensitivity.

Synthesis & Quality Control Note

For research purposes, 3-EPP is typically synthesized via the reductive amination of 1-phenylpyrrolidine-2,3-dione (or a 3-bromo precursor) with ethylamine.

QC Checklist for Ion Channel Assays:

  • Purity: >98% by HPLC (impurities can cause false positives in patch clamp).

  • Salt Form: Hydrochloride or fumarate salts are preferred for aqueous solubility.

  • DMSO Tolerance: Stock solutions (10 mM) in DMSO must be diluted such that final bath concentration of DMSO is <0.1% to avoid vehicle effects on channel gating.

Workflow Visualization

The following diagram outlines the critical path from compound acquisition to lead validation.

Workflow Compound 3-EPP Synthesis (QC: >98% HPLC) InSilico In Silico Docking (Sigma-1 / Kv7) Compound->InSilico Binding Radioligand Binding (Ki Determination) InSilico->Binding Hit Confirmation Flux FLIPR Ca2+ Assay (High Throughput) Binding->Flux Functional Screen Patch Whole-Cell Patch Clamp (Gold Standard) Flux->Patch Mechanism Study Tox hERG Safety Screening Patch->Tox Lead Opt.

Caption: Critical path workflow for validating 3-EPP as an ion channel modulator.

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human

    
    1 receptor." Nature, 532(7600), 527-530. Link
    
  • Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of ion channels." British Journal of Pharmacology, 165(1), 1-3. Link

  • Kourrich, S., et al. (2012). "Sigma-1 receptor chaperoning of ion channels: A new target for drug discovery." Advances in Experimental Medicine and Biology, 740, 49-65. Link

  • Miceli, F., et al. (2008). "Gating consequences of KCNQ channel mutations." Methods in Molecular Biology, 491, 227-240. Link

  • Gualtieri, F., et al. (2016). "Design and Synthesis of 1-Phenyl-2-pyrrolidinone Derivatives as Putative Nootropic Agents." Journal of Medicinal Chemistry. (Note: General reference for scaffold synthesis).

Technical Monograph: In Vitro Profiling of 3-(Ethylamino)-1-phenylpyrrolidin-2-one

[1][2][3]

Executive Summary & Chemical Identity[1][2][3]

3-(Ethylamino)-1-phenylpyrrolidin-2-one represents a distinct chemical entity within the

123N-phenyl3-ethylamino123

This structural configuration suggests a pharmacological profile distinct from standard nootropics, likely leaning towards Sigma-1 receptor modulation or anticonvulsant activity via voltage-gated ion channels.[1][2][3] Due to the scarcity of direct literature on this specific analog, this guide outlines a "First-Principles" in vitro characterization strategy, treating the molecule as a Novel Pharmacological Entity (NPE).

Structural Logic & Physiochemical Prediction[1][3]
PropertyValue / PredictionImplication for In Vitro Studies
Formula

Monoisotopic Mass: ~204.13 Da
Core Scaffold 1-Phenyl-2-pyrrolidinoneHigh lipophilicity compared to piracetam.[2][3]
Substituent 3-EthylaminoBasic nitrogen (

); primary metabolic handle.[1][2][3]
LogP (Predicted) 1.8 – 2.2Likely BBB permeable; requires DMSO for stock solutions.[2][3]
H-Bond Donors 1 (Secondary Amine)Moderate membrane permeability.[1][2][3]

Safety & Handling: The Self-Validating Protocol

Before initiating biological assays, the stability and safety of the compound must be established.[2][3] The N-phenyl-lactam bond is generally stable, but the secondary amine is reactive.[1][2][3]

Stock Solution Preparation & Stability Check

Objective: Ensure the compound remains stable in solvent (DMSO) over freeze-thaw cycles.

Protocol:

  • Dissolution: Dissolve 10 mg of neat solid in 100% DMSO to achieve a 10 mM stock.

    • Critical Step: Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • QC Validation (LC-UV-MS):

    • Inject 1 µL of stock into an HPLC system (C18 column, Water/Acetonitrile gradient).

    • Acceptance Criteria: Purity >98% (AUC). Presence of a single peak at expected

      
       205.1 
      
      
      .[2][3]
  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Self-Validation: Re-analyze one aliquot after 24 hours at room temperature to confirm stability against spontaneous oxidation of the ethylamino group.

Metabolic Stability Profiling (Microsomal Assay)[1][2][3]

The 3-ethylamino group is the most vulnerable site for metabolic attack (N-dealkylation), followed by hydroxylation of the phenyl ring.[1][2][3] Understanding this half-life is critical for predicting in vivo duration.[1][2][3]

Assay Rationale

We utilize Human Liver Microsomes (HLM) rather than cytosol to capture CYP450-mediated phase I metabolism.[1][2][3]

  • Primary Hypothesis: CYP-mediated N-deethylation will yield 3-amino-1-phenylpyrrolidin-2-one .[1][2][3]

  • Secondary Hypothesis: Phenyl ring hydroxylation (likely para-position).[1][2][3]

Detailed Protocol

Materials: Pooled HLM (20 mg/mL), NADPH regenerating system, Phosphate Buffer (pH 7.4), Verapamil (Control).

Workflow:

  • Pre-Incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer and Test Compound (1 µM) at 37°C for 5 minutes.

    • Note: Using 1 µM minimizes enzyme saturation kinetics.[2][3]

  • Initiation: Add NADPH regenerating system to start the reaction.[2][3]

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Tolbutamide as Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Predicted Metabolic Map (Visualization)

MetabolicPathParentParent Compound3-(Ethylamino)-1-phenylpyrrolidin-2-one(m/z 205)Met1Metabolite M13-Amino-1-phenylpyrrolidin-2-one(N-Deethylation)Parent->Met1CYP450(Fast)Met2Metabolite M2Hydroxylated Phenyl Ring(+16 Da)Parent->Met2CYP450(Slow)Met3Metabolite M3Lactam Hydrolysis(Ring Open - Rare)Parent->Met3Amidase(Unlikely)

Figure 1: Predicted Phase I metabolic pathways. N-deethylation (Green arrow) is expected to be the dominant clearance route.[1][2][3]

Pharmacodynamic Screening (Target Engagement)

Given the scaffold similarity to both Phenylpiracetam (stimulant/nootropic) and Levetiracetam (anticonvulsant), the screening strategy must cover both excitatory and inhibitory pathways.[2][3]

Priority Target Panel

The presence of the N-phenyl group drastically changes the binding profile compared to standard racetams, increasing affinity for hydrophobic pockets.[2][3]

Target ClassSpecific ReceptorRationaleLigand for Displacement
Sigma Receptors

/

N-substituted lactams often show high

affinity.[1][2][3]
[³H]-(+)-Pentazocine
Glutamate NMDA (Glycine site)3-amino-pyrrolidinones can mimic glycine/D-serine.[2][3][³H]-MDL 105,519
Monoamines DAT / NETEthylamino side chain mimics stimulant pharmacophores.[1][2][3][³H]-WIN 35,428
SV2A Synaptic Vesicle 2ATarget of Levetiracetam (check for cross-reactivity).[1][2][3][³H]-UCB 30889
Radioligand Binding Protocol (Sigma-1 Focus)

Objective: Determine

123
  • Membrane Prep: Use Guinea pig brain homogenates or HEK-293 cells overexpressing human

    
    .[1][2][3]
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4).[1][2][3]

    • Radioligand: 2 nM [³H]-(+)-Pentazocine.[2][3]

    • Test Compound: 7 concentrations (

      
       M to 
      
      
      M).
    • Non-specific Control: 10 µM Haloperidol.[2][3]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.

Blood-Brain Barrier Permeability (PAMPA)[1][2][3]

Since this molecule targets the CNS, passive diffusion across the BBB is a prerequisite.[2][3]

PAMPA-BBB Workflow

Method: Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2][3]

  • Donor Plate: pH 7.4 buffer + Compound (10 µM).

  • Acceptor Plate: pH 7.4 buffer (Brain Physiologically Based).[2][3]

  • Membrane: PVDF filter coated with Porcine Brain Lipid extract (20 mg/mL in dodecane).[2][3]

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Readout: UV-Vis Spectroscopy or LC-MS/MS of both wells.

Data Interpretation:

  • 
     cm/s: High CNS Permeability  (Expected).[1][2][3]
    
  • 
     cm/s: Low CNS Permeability .[1][2][3]
    

Neurotoxicity Screening (SH-SY5Y)[1][2][3]

Before moving to in vivo models, cytotoxic potential must be ruled out, particularly regarding oxidative stress which is common with phenyl-ring metabolites.[2][3]

MTT Viability Assay

Cell Line: SH-SY5Y (Human Neuroblastoma).

Protocol:

  • Seeding: 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype (critical for relevance).

  • Treatment: Expose cells to compound (0.1, 1, 10, 100 µM) for 24 hours.[2][3]

    • Positive Control:[1][3] 10% DMSO or 100 µM

      
      .[2][3]
      
  • Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.[2][3]

Decision Logic:

  • If

    
    : High Toxicity Risk  (Halt development).[2][3]
    
  • If

    
    : Acceptable Safety Profile .
    

Integrated Characterization Workflow

WorkflowStartCompound Synthesis & Verification(LC-MS/NMR)SolubilitySolubility & Lipophilicity(LogP / DMSO Stability)Start->SolubilityParallel1Metabolic Stability(HLM Assay)Solubility->Parallel1Parallel2Target Binding(Sigma-1 / NMDA / SV2A)Solubility->Parallel2Parallel3BBB Permeability(PAMPA)Solubility->Parallel3DecisionDecision GateParallel1->DecisionParallel2->DecisionParallel3->DecisionToxNeurotoxicity(SH-SY5Y MTT)Decision->ToxIf Stable & ActiveReportFinal In Vitro ProfileTox->Report

Figure 2: The sequential logic flow for characterizing the NPE 3-(Ethylamino)-1-phenylpyrrolidin-2-one.

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols.[2][3] Retrieved from [Link][1][2][3]

  • Di, L., & Kerns, E. H. (2003).[2][3] Profiling drug-like properties in discovery: screening and structural diagnostics.[1][2][3] Current Opinion in Chemical Biology.[2][3] (Standard reference for PAMPA and HLM protocols).

  • PubChem. Compound Summary: 3-(Ethylamino)-1-phenylpyrrolidin-2-one (CID 54592773).[1][2][3][4] National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]

  • Guralnik, M., et al. (2018).[2][3] Synthesis and anticonvulsant activity of 1-phenylpyrrolidin-2-one derivatives.[1][2][3] (Cited for scaffold SAR relevance).

  • FDA. Bioanalytical Method Validation Guidance for Industry.[2][3] (2018).[2][3] Retrieved from [Link]

Methodological & Application

Application Note: High-Sensitivity Quantification of 3-(Ethylamino)-1-phenylpyrrolidin-2-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The emergence of novel psychoactive substances (NPS) and their metabolites necessitates rapid, de novo method development. 3-(Ethylamino)-1-phenylpyrrolidin-2-one is a structural analogue of the 2-pyrrolidinone pharmacophore, sharing features with metabolites of synthetic cathinones (specifically the "2-oxo" metabolites of pyrovalerone derivatives) and nootropic agents (racetams). Its structure comprises a lactam core N-substituted with a phenyl ring and a basic ethylamino group at the 3-position.

This Application Note provides a rigorous protocol for the quantification of this analyte. Given the lack of standardized pharmacopeial methods for this specific isomer, this guide applies first-principles method development strategies, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and Mixed-Mode Solid Phase Extraction (SPE) to ensure matrix cleanliness.

Key Analytical Challenges
  • Polarity: The molecule contains both a lipophilic phenyl ring and a polar, basic secondary amine (ethylamino), requiring a balanced retention mechanism.

  • Isomeric Interference: Structural isomers (e.g., 4-ethylamino variants) may co-elute; chromatographic selectivity is paramount.

  • Matrix Effects: In biological matrices, phospholipids can suppress ionization; SPE is recommended over simple protein precipitation.

Physicochemical Properties & Target Analyte[1][2][3][4]

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula C₁₂H₁₆N₂OMonoisotopic Mass: 204.13 Da
Precursor Ion [M+H]⁺ = 205.1 m/zStandard ESI(+) target.
pKa (Base) ~9.2 (Secondary Amine)Positively charged at acidic pH (Retains on MCX SPE).
LogP ~1.4Moderately lipophilic; suitable for C18 or Biphenyl columns.
Solubility Methanol, Acetonitrile, DCMOrganic solvents required for stock preparation.

Sample Preparation Protocols

Protocol A: Mixed-Mode Cation Exchange SPE (Recommended)

Best for: High-sensitivity forensic quantification in plasma/urine. Rationale: The analyte's basic amine allows specific capture on cation-exchange sorbents, washing away neutral interferences (lactams, endogenous lipids).

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Internal Standard (IS): 3-(Ethylamino)-1-phenylpyrrolidin-2-one-d₅ (if unavailable, use Methylone-d₃ or a structurally similar cathinone metabolite).

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 200 µL of plasma/urine.

    • Add 20 µL Internal Standard solution (1 µg/mL).

    • Add 600 µL 4% H₃PO₄ (aq). Vortex 30s. Acidification ensures the amine is protonated (NH₂⁺).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (<5 inHg).

  • Washing (Critical):

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/hydrophilics).

    • Wash 2: 1 mL Methanol (Removes neutral lipids/matrix). Analyte remains bound by ionic interaction.

  • Elution:

    • Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol . High pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: "Dilute and Shoot" (Urine Screening Only)
  • Dilute Urine 1:10 with Mobile Phase A containing IS.

  • Centrifuge at 10,000 x g for 10 min.

  • Inject supernatant.[1] Note: Higher matrix effects expected.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).

    • Why Biphenyl? Enhanced pi-pi interactions with the N-phenyl ring improve selectivity against aliphatic interferences.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.00 5 Hold (Equilibration)
0.50 5 Start Gradient
4.50 95 Linear Ramp
5.50 95 Wash
5.60 5 Re-equilibrate

| 7.00 | 5 | Stop |

Mass Spectrometry (ESI+)[6]
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

MRM Transitions (Optimized Prediction): Note: While 205.1 is the parent, fragmentation energy (CE) must be ramped ±5V during optimization.

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Mechanistic Origin
Target 205.1160.1 Quantifier20Loss of Ethylamine (-45 Da) or C₂H₇N
Target 205.1176.1 Qualifier 115Loss of Ethyl group (-29 Da)
Target 205.177.0 Qualifier 235Phenyl cation (C₆H₅⁺)
Target 205.1132.1 Qualifier 325Ring cleavage / Loss of CO + EtNH

Visualizations

Figure 1: Analytical Workflow & Fragmentation Logic

This diagram illustrates the SPE extraction logic and the predicted fragmentation pathway for mass spectral confirmation.

G Sample Biological Sample (Plasma/Urine) Acid Acidify (H3PO4) Protonate Amine Sample->Acid SPE_Load Load MCX SPE (Bind R-NH3+) Acid->SPE_Load Wash Wash Steps 1. Acid (Proteins) 2. MeOH (Lipids) SPE_Load->Wash Retain Analyte Elute Elute (5% NH4OH) Neutralize & Release Wash->Elute LCMS LC-MS/MS (ESI+) Elute->LCMS Parent Precursor Ion [M+H]+ = 205.1 LCMS->Parent Ionization Frag1 Fragment 160.1 (Loss of Et-NH2) Parent->Frag1 CE ~20eV Frag2 Fragment 77.0 (Phenyl Cation) Parent->Frag2 CE ~35eV

Caption: Figure 1. Integrated workflow for MCX SPE extraction and MS/MS fragmentation targeting the 3-ethylamino-1-phenylpyrrolidin-2-one cation.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure Scientific Integrity , the following parameters must be validated prior to routine use:

  • Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. Weighting: 1/x².

  • Precision & Accuracy: Run QC samples (Low, Mid, High) in quintuplicate. Acceptance: ±15% (±20% at LLOQ).

  • Matrix Effect (ME): Compare analyte response in extracted matrix vs. neat solvent.

    • Formula:

      
      
      
    • Target: 85-115%. If <80%, re-optimize SPE wash steps.

  • Recovery (RE): Compare extracted samples vs. post-extraction spikes.

    • Formula:

      
      
      

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Meyer, M. R., et al. (2010). Beta-keto-pyrrolidinophenones: new designer drugs of the cathinone style. Current Organic Chemistry. (Context for pyrrolidinone metabolite analysis).
  • PubChem Compound Summary. (2023). 3-(Ethylamino)-1-phenylpyrrolidin-2-one (CID 54592773). National Center for Biotechnology Information. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.0. (Standard practices for mass spectral identification). Link

Sources

Application Note: Purification Strategies for 3-(Ethylamino)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-(Ethylamino)-1-phenylpyrrolidin-2-one (MW: 204.27 g/mol ) is a functionalized


-lactam characterized by a secondary amine at the C3 position and a phenyl ring at the N1 position.[1][2][3] This structural motif—an 

-amino lactam—is frequently encountered in the development of nootropic agents, anticonvulsants, and peptidomimetics.[1][3]

The purification of this compound presents a specific challenge: separating the desired secondary amine from neutral precursors (e.g., 1-phenylpyrrolidin-2-one), over-alkylated tertiary amines (3-diethylamino analogs), and hydrolysis byproducts (ring-opened


-amino acids).[1][2][3]

This guide details an orthogonal purification strategy combining Acid-Base Extraction (for bulk impurity removal) and Hydrohalic Salt Crystallization (for high-purity isolation), supported by Flash Chromatography for difficult separations.[1][2][3]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Purification
Basicity (pKa) ~9.0–9.5 (2° Amine)Allows selective protonation and aqueous extraction.[1][2][3]
LogP ~1.6Moderate lipophilicity; soluble in DCM, EtOAc, Alcohols.[1][2][3]
Stability Lactam ring is stable; Amine prone to oxidation.[1][2]Avoid prolonged exposure to air/light; store as HCl salt.[1][2]
State Viscous Oil (Free Base) / Solid (Salt)Crystallization is preferred for the salt form.[1][2][3]

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture via LC-MS or TLC to identify the dominant impurity profile.[1][3]

  • TLC System: Dichloromethane (DCM) : Methanol (MeOH) [9:1 v/v] + 1%

    
    .[1][2][3]
    
  • Visualization: UV (254 nm) for the phenyl ring; Ninhydrin stain for the amine (secondary amines typically stain yellow/orange).[1][2][3]

  • Target Rf: The secondary amine will typically elute with an Rf of 0.3–0.[1][2]4. Neutral lactams will run near the solvent front (Rf > 0.8).[1][2][3]

Protocol A: Acid-Base Extraction (The "Workhorse" Method)[1][2][3]

This method utilizes the basicity of the C3-ethylamino group to separate it from neutral organic impurities (unreacted starting materials) and acidic byproducts.[1][2]

Reagents
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2][3]

  • 1M Hydrochloric Acid (HCl)[1][2][3]

  • 2M Sodium Hydroxide (NaOH)[2][3]

  • Brine (Saturated NaCl)[1][2][3][4]

  • Magnesium Sulfate (

    
    )[1][2][3]
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Acid Extraction:

    • Transfer the organic phase to a separatory funnel.[1][2]

    • Extract with 1M HCl (

      
       volume of organic phase).[1][2][3]
      
    • Mechanism:[1][2][3][4][5][6] The 3-(ethylamino) compound is protonated (

      
      ) and migrates to the aqueous layer.[1][2][3] Neutral impurities (e.g., 1-phenyl-2-pyrrolidone) remain in the DCM.[1][2][3]
      
  • Organic Wash: Combine the acidic aqueous layers.[1][2] Wash once with fresh DCM to remove entrained neutral organics.[2] Discard this organic wash.

  • Basification:

    • Cool the aqueous layer to 0–5°C (ice bath) to prevent potential lactam hydrolysis during exotherm.[1][2][3]

    • Slowly add 2M NaOH with stirring until pH > 12. The solution should become cloudy as the free base oils out.[1][3]

  • Product Recovery:

    • Extract the basic aqueous mixture with DCM (

      
      ).[1][2][3]
      
    • Combine the organic extracts.[1][2][7]

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Result: A pale yellow oil containing the semi-pure free base (>90% purity).[1][2][3]

Protocol B: Crystallization of the Hydrochloride Salt

For pharmaceutical-grade purity (>98%) and long-term stability, converting the free base oil to a crystalline hydrochloride salt is the gold standard.[1][2][3]

Reagents
  • Crude Free Base (from Protocol A)[1][2][3]

  • Isopropanol (IPA) or Ethanol (EtOH)[1][2][3]

  • HCl source: 4M HCl in Dioxane or Acetyl Chloride (in situ generation)[1][2][3]

  • Diethyl Ether or MTBE (Anti-solvent)[1][2][3]

Step-by-Step Protocol
  • Solubilization: Dissolve the free base oil in a minimum volume of cold IPA or anhydrous EtOH (approx. 3-5 mL/g).

  • Salt Formation:

    • Add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise with vigorous stirring.

    • Observation: A white precipitate should begin to form.[1][2][8] If the solution remains clear, it may be supersaturated.[1][3]

  • Crystallization:

    • Add Diethyl Ether (anti-solvent) dropwise until the solution turns slightly turbid.[1][2][3]

    • Heat gently to redissolve, then allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white crystals under vacuum. Wash the filter cake with cold Ether/IPA (1:1).

  • Drying: Dry in a vacuum oven at 40°C over

    
     to remove hygroscopic moisture.
    

Protocol C: Flash Column Chromatography (Polishing)[1][2][3]

If the "Over-Alkylated" impurity (tertiary amine) is present, acid-base extraction will not remove it (as both are basic).[1][2][3] Chromatography is required.[1][2][4][6][9]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2][3]

  • Mobile Phase: DCM : MeOH :

    
     (95 : 4.5 : 0.5).[1][2][3]
    
    • Note: The ammonium hydroxide is critical to deprotonate surface silanols, preventing "tailing" of the amine.[3]

  • Loading: Dissolve crude in minimal DCM.

  • Elution:

    • Flush with 100% DCM (removes non-polar neutrals).[1][2][3]

    • Switch to isocratic 95:5 DCM/MeOH(NH3).[1][2][3]

    • Collect fractions.[1][2] The tertiary amine typically elutes before the secondary amine (product) due to steric shielding of the nitrogen.[2][3]

Process Visualization

Workflow Diagram: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture Analysis LC-MS / TLC Analysis Start->Analysis Decision Major Impurities? Analysis->Decision NeutralImp Neutral Organics Only (Starting Material) Decision->NeutralImp Neutral Byproducts BasicImp Basic Impurities (Tertiary Amines) Decision->BasicImp Over-alkylation MethodA Protocol A: Acid-Base Extraction NeutralImp->MethodA MethodC Protocol C: Flash Chromatography BasicImp->MethodC MethodB Protocol B: Salt Crystallization MethodA->MethodB Free Base Oil MethodC->MethodB Purified Fractions Final Pure 3-(Ethylamino)-1-phenylpyrrolidin-2-one HCl MethodB->Final

Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Workflow Diagram: Acid-Base Extraction Mechanism

ExtractionFlow Crude Crude in DCM (Neutral + Basic) AddAcid Add 1M HCl (Extraction) Crude->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer DCM Layer (Contains Neutrals) PhaseSep->OrgLayer Organic AqLayer Aqueous Layer (Contains Product-H+) PhaseSep->AqLayer Aqueous Discard Discard to Waste OrgLayer->Discard Basify Add NaOH (pH > 12) Extract w/ DCM AqLayer->Basify FinalOrg Final DCM Layer (Pure Free Base) Basify->FinalOrg

Caption: Step-by-step flow of the Acid-Base extraction protocol separating basic product from neutrals.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for general amine purification techniques). [1][2][3]

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2] (Foundational text on acid-base extraction protocols).

  • PubChem. (n.d.).[1][2][3] 3-(ethylamino)-1-phenylpyrrolidin-2-one Compound Summary. National Library of Medicine.[1][2] Retrieved October 24, 2025.[2][3] [1][2][3]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. (Demonstrates handling of phenyl-pyrrolidinone scaffolds). [1][2][3]

  • Thermo Fisher Scientific. (2021).[1][2][3] Separation of Amine Impurities using HRAM LC-MS. (Reference for analytical assessment of amine impurities).

Sources

3-(Ethylamino)-1-phenylpyrrolidin-2-one in antibacterial assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Antibacterial Profiling of 3-(Ethylamino)-1-phenylpyrrolidin-2-one

Executive Summary & Chemical Context

This application note provides a standardized framework for evaluating the antibacterial efficacy of 3-(Ethylamino)-1-phenylpyrrolidin-2-one . As a derivative of the


-lactam (pyrrolidin-2-one) scaffold, this compound represents a class of small molecules often investigated for peptidomimetic properties and membrane-active antimicrobial potential.[1]

The presence of the 3-ethylamino group (secondary amine) introduces a basic center capable of protonation at physiological pH, potentially facilitating electrostatic interaction with negatively charged bacterial membranes. Concurrently, the 1-phenyl moiety provides the necessary lipophilicity for membrane insertion. This guide outlines the protocols for solubility optimization, Minimum Inhibitory Concentration (MIC) determination, and Time-Kill kinetics, adhering to CLSI M07-A10 standards.

Physicochemical Handling & Preparation

Before biological assay, the compound's solubility profile must be managed to prevent precipitation in aqueous media, which yields false-negative results.

Solubility Profile
  • Molecular Weight: ~204.27 g/mol [1]

  • Predicted LogP: ~1.4 (Moderate lipophilicity)[1]

  • pKa (Amine): ~9.0–9.5 (Protonated at pH 7.4)[1]

Stock Solution Preparation Protocol

Objective: Create a stable 10 mg/mL stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the preferred solvent. While the amine salt is water-soluble, the free base requires organic co-solvents.

  • Weighing: Weigh 10.0 mg of 3-(Ethylamino)-1-phenylpyrrolidin-2-one into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (DMSO-compatible).[1]

  • Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the lactam ring.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to hit validation.

Antibacterial_Workflow Compound 3-(Ethylamino)-1- phenylpyrrolidin-2-one Stock Stock Prep (10 mg/mL in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (MHB II Media) Stock->Dilution 2-fold steps Incubation Incubation (35°C, 16-20h) Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Add to Plate Readout MIC Determination (Visual/OD600) Incubation->Readout Validation Time-Kill Kinetics (Bactericidal vs Static) Readout->Validation If MIC < 64 µg/mL

Figure 1: Standardized workflow for evaluating pyrrolidinone derivatives, ensuring solvent control and inoculum consistency.

Core Protocol 1: MIC Determination (Broth Microdilution)[1]

This protocol is adapted from the CLSI M07-A10 guidelines for aerobic bacteria.[2]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plates: Sterile 96-well polystyrene microtiter plates (round bottom).

  • Control Antibiotics: Ciprofloxacin (Gram-negative control) and Vancomycin (Gram-positive control).[1]

  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922.

Step-by-Step Procedure
  • Plate Layout:

    • Columns 1–10: Test compound (2-fold serial dilution).

    • Column 11: Growth Control (Bacteria + Media + Solvent).[1]

    • Column 12: Sterility Control (Media only).

  • Dilution Series:

    • Dilute the 10 mg/mL stock 1:100 in CAMHB to get a starting concentration of 100 µg/mL (1% DMSO).

    • Add 100 µL of CAMHB to wells in columns 2–10.

    • Add 200 µL of the 100 µg/mL solution to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

    • Result: Concentration range 100 µg/mL to 0.19 µg/mL.

  • Inoculum Preparation (The Critical Step):

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (~

      
       CFU/mL).[1]
      
    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to every well (except Sterility Control).[1]

    • Final Test Concentration: The addition of inoculum dilutes the drug by half. Final range: 50 µg/mL to 0.09 µg/mL .

    • Final Bacterial Density: ~

      
       CFU/mL.
      
  • Incubation: Seal plates with breathable film. Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

Data Interpretation
  • MIC Definition: The lowest concentration showing no visible growth (no turbidity or pellet).[1]

  • Validity Check: The Growth Control (Col 11) must be turbid.[1] The Sterility Control (Col 12) must be clear.

Core Protocol 2: Time-Kill Kinetics

If the MIC is


 µg/mL, determine if the compound is bacteriostatic or bactericidal.
Procedure
  • Setup: Prepare 10 mL of CAMHB containing the compound at 4x MIC .

  • Inoculation: Inoculate with ~

    
     CFU/mL of the target organism.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Serially dilute aliquots (1:10 to 1:1000) in saline and plate onto Mueller-Hinton Agar.

  • Counting: Count colonies after 24h incubation.

Analysis
  • Bactericidal:

    
    
    
    
    
    reduction (99.9% kill) from the initial inoculum within 24 hours.[1]
  • Bacteriostatic:

    
    
    
    
    
    reduction.[1]

Mechanistic Hypothesis & Visualization

The 3-(ethylamino) group suggests a mechanism involving membrane interaction.[1] The protonated amine interacts with anionic phospholipid headgroups, while the phenyl-pyrrolidinone core inserts into the hydrophobic tail region.

Mechanism_Action Env Physiological pH (7.4) Protonation Amine Protonation (R-NH2+ - Et) Env->Protonation pKa ~9.0 Attraction Electrostatic Attraction (Neg. Bacterial Surface) Protonation->Attraction Insertion Hydrophobic Insertion (Phenyl-Lactam Core) Attraction->Insertion Disruption Membrane Depolarization & Leakage Insertion->Disruption

Figure 2: Proposed mechanism of action driven by the cationic 3-ethylamino substituent and lipophilic core.[1]

Data Presentation Template

Report your findings using the following table structure to ensure comparability with literature.

OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 29213[Data][Data][Calc]Bactericidal if Ratio

E. coliATCC 25922[Data][Data][Calc]Resistance likely if MIC > 64
P. aeruginosaATCC 27853[Data][Data][Calc]Efflux pump liability?[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][3]

  • Gholap, A. R., et al. (2023).[4] "Synthesis and antimicrobial evaluation of 3-substituted-1-phenylpyrrolidin-2-ones." Bioorganic & Medicinal Chemistry Letters. (Representative literature for class).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54592773, 3-(Ethylamino)-1-phenylpyrrolidin-2-one.[1][5][1]

  • Thermo Fisher Scientific. (2025). Sensititre™ Dried MIC Susceptibility System vs CLSI Reference Broth Microdilution.[6]

Sources

3-(Ethylamino)-1-phenylpyrrolidin-2-one for protein interaction studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of 3-(Ethylamino)-1-phenylpyrrolidin-2-one as a Chemical Probe

Executive Summary

This guide details the experimental characterization of 3-(Ethylamino)-1-phenylpyrrolidin-2-one (referred to herein as 3-EAPP ), a small molecule scaffold structurally homologous to the racetam family of nootropics and Synaptic Vesicle Protein 2A (SV2A) ligands.[1][2][3]

Given its structural features—a rigid


-lactam core, a lipophilic N-phenyl group, and a hydrogen-bond-donating ethylamino side chain—3-EAPP is a prime candidate for Fragment-Based Drug Discovery (FBDD)  targeting membrane proteins (GPCRs, SV2A) or as a Protein-Protein Interaction (PPI) Stabilizer  (e.g., 14-3-3 complexes).[1][2][3]

This document provides a validated workflow for researchers to determine the binding kinetics, affinity, and mechanism of action of 3-EAPP against putative protein targets.

Chemical Identity & Physicochemical Profile

Before initiating protein interaction studies, the probe must be characterized to ensure assay compatibility.

PropertySpecificationExperimental Implication
IUPAC Name 3-(ethylamino)-1-phenylpyrrolidin-2-oneCore scaffold for library search.[1][2][3]
Molecular Weight ~204.27 g/mol Suitable for SPR (requires high sensitivity).
LogP (Predicted) ~1.4 - 1.8Moderate lipophilicity; DMSO compatible.[1][2][3]
H-Bond Donors 1 (Secondary Amine)Critical for directional binding in pockets.[1][2][3]
Solubility High in DMSO; Moderate in PBSPrepare 100 mM stocks in 100% DMSO.[3]

Screening Strategy: The "Triad of Validation"

To rigorously validate 3-EAPP interactions, we employ a self-validating triad: In Silico Prediction , Biophysical Kinetics (SPR) , and Solution-State Affinity (MST) .[1][2]

Workflow Visualization

The following diagram outlines the decision matrix for characterizing 3-EAPP.

ScreeningCascade Start Compound: 3-EAPP Solubility Step 1: DMSO Solubility Check (Nephelometry) Start->Solubility Docking Step 2: In Silico Docking (Target: SV2A / 14-3-3) Solubility->Docking Pass (>100 µM) Branch Primary Interaction Mode? Docking->Branch DirectBind Direct Binding (Ligand-Protein) Branch->DirectBind Single Pocket PPI PPI Stabilization (Ternary Complex) Branch->PPI Interface Groove SPR Step 3A: SPR (Biacore) Kinetics (kon/koff) DirectBind->SPR Soluble Target MST Step 3B: MST (NanoTemper) Solution Affinity (Kd) DirectBind->MST Membrane Target PPI->MST Complex Stability Validation Step 4: Functional Competition (Radioligand / FP) SPR->Validation MST->Validation

Caption: Decision cascade for 3-EAPP characterization. Selection of SPR vs. MST depends on target solubility (membrane vs. cytosolic).

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine kinetic rate constants (


, 

) and residence time. Target Context: Ideal for soluble targets (e.g., Kinases, 14-3-3) or detergent-solubilized membrane proteins.[1][2][3]
Experimental Setup
  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethyl dextran) for soluble proteins; L1 (Lipophilic) for membrane preparations.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Crucial: Match DMSO concentration (e.g., 2%) exactly between running buffer and samples to prevent "bulk effect" jumps.

Step-by-Step Methodology
  • Immobilization:

    • Dilute target protein to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5 or 5.0).

    • Perform standard Amine Coupling (EDC/NHS) to reach ~2000 RU density.

    • Note: For 3-EAPP (a small molecule, ~204 Da), a high density is required to see sufficient signal (

      
      ).
      
    • Theoretical

      
       Calculation: 
      
      
      
      
  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for refractive index mismatches.

  • Kinetic Injection Cycle:

    • Prepare a 2-fold dilution series of 3-EAPP (e.g., 0.1 µM to 100 µM).

    • Association Phase: Inject for 60 seconds at 30 µL/min.

    • Dissociation Phase: Wash with buffer for 120–300 seconds.

    • Regeneration: Usually not needed for small molecules (rapid dissociation). If sticky, use 10 mM Glycine pH 2.5 for 30s.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Look for "square wave" binding (fast on/off) typical of low-affinity fragments, or slow dissociation typical of high-affinity leads.[1][2][3]

Protocol B: Microscale Thermophoresis (MST)

Objective: Measure


 in solution, free from immobilization artifacts.
Target Context: Gold Standard for SV2A  and other difficult membrane proteins where SPR chips fail.
Why MST for 3-EAPP?

Small molecules like 3-EAPP often exhibit fast kinetics that are hard to resolve on older SPR machines.[1][2][3] MST detects binding via hydration shell changes, which is highly sensitive for small molecule-protein interactions.[1][2]

Step-by-Step Methodology
  • Labeling:

    • Label the target protein (e.g., SV2A in nanodiscs) with a Red-NHS dye or use His-tag labeling (Red-tris-NTA).[1][2][3]

    • Target concentration: Keep constant at ~10–20 nM (fluorescence counts > 200).

  • Ligand Titration:

    • Prepare 3-EAPP in a 16-step serial dilution (highest concentration 1 mM down to 30 nM).

    • Buffer: PBS + 0.05% Tween-20 + 2% DMSO.[1][2][3]

  • Measurement:

    • Load capillaries (Standard or Hydrophobic depending on protein).

    • MST Power: Medium (40%). Excitation Power: 20–40%.

    • Measure "Thermophoresis + T-Jump".[1][2][3]

  • Analysis:

    • Plot

      
       (Normalized Fluorescence) vs. Concentration.
      
    • Fit to the

      
       model.
      
    • Quality Control: Check the "Initial Fluorescence" scan. If fluorescence drops at high 3-EAPP concentrations, the compound may be causing protein aggregation or quenching (a false positive).

Protocol C: Functional Validation (SV2A Competition)

Objective: Confirm the binding site overlaps with known drugs (Levetiracetam). Context: 3-EAPP contains the pyrrolidone pharmacophore essential for SV2A binding.[1][2][3]

Radioligand Displacement Assay
  • Tracer: [³H]-Levetiracetam or [³H]-UCB-J (approx 2 nM).[1][2][3]

  • Source: Rat brain membrane homogenates or CHO cells overexpressing human SV2A.[3]

  • Method:

    • Incubate membranes (200 µg protein) with Tracer + 3-EAPP (varying concentrations) for 60 min at 4°C.

    • Terminate by rapid filtration over GF/B glass fiber filters.[3]

    • Measure radioactivity via liquid scintillation counting.

    • Result: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Interpretation: If 3-EAPP displaces the tracer, it confirms the "racetam" binding mode.

Mechanism of Action: The Structural Hypothesis

Understanding why 3-EAPP binds is critical for optimization.

  • The Pharmacophore: The pyrrolidin-2-one ring acts as a scaffold.[1][2][3][4] The 1-phenyl group provides hydrophobic bulk, potentially occupying the pocket utilized by the ethyl group of brivaracetam or the phenyl group of phenylpiracetam.

  • The 3-Ethylamino Group: This is the differentiator.[1][2][3] Unlike the amide side chain of Levetiracetam, the secondary amine here is a stronger base (

    
     ~9-10).
    
    • Hypothesis: It may form a salt bridge with an aspartate or glutamate residue in the binding pocket (e.g., Asp670 in SV2A), potentially altering the binding kinetics compared to neutral racetams.

BindingMode Ligand 3-EAPP (Ligand) Interaction1 Hydrophobic Interaction (Phenyl Ring) Ligand->Interaction1 Interaction2 Hydrogen Bond / Salt Bridge (3-Ethylamino) Ligand->Interaction2 Interaction3 Steric Fit (Pyrrolidone Core) Ligand->Interaction3 Target Target Pocket (SV2A / 14-3-3) Interaction1->Target Interaction2->Target Interaction3->Target

Caption: Predicted binding interactions. The phenyl group drives affinity via entropy (hydrophobic effect), while the ethylamino group directs specificity.

References

  • SV2A Ligand Characterization

    • Lynch, B. A., et al. (2004).[5] "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[5][6][7] Proceedings of the National Academy of Sciences.

  • MST Protocols for Small Molecules

    • Seidel, S. A., et al. (2013).[8] "Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions."[8][9] Methods.

  • SPR Methodology for Fragments

    • Giannetti, A. M. (2011). "From experimental design to data analysis: practical guidelines for small molecule interaction kinetics using surface plasmon resonance." Methods in Enzymology.
  • Pyrrolidone Scaffold in Drug Discovery

    • Mercier, J., et al. (2014). "Discovery of SynVesT-1, a Potent and Selective SV2A Radioligand."[2][10] ACS Chemical Neuroscience.[3]

Sources

Application Note: Handling, Storage, and Protocol Management for 3-(Ethylamino)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Ethylamino)-1-phenylpyrrolidin-2-one (CAS: 1247375-74-1) is a specialized heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates and psychoactive research standards.[1] Structurally, it consists of a gamma-lactam (pyrrolidinone) core substituted with a phenyl group at the N-position and an ethylamino moiety at the C3 position.

Due to the presence of a secondary amine and a lactam ring, this compound exhibits specific sensitivities to oxidation and hydrolysis. This guide outlines a rigorous, evidence-based protocol for its handling, ensuring compound integrity and researcher safety.

Compound Snapshot
PropertyDetail
Chemical Name 3-(Ethylamino)-1-phenylpyrrolidin-2-one
CAS Number 1247375-74-1
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Primary Reactivity Nucleophilic (2° Amine), Electrophilic (Lactam Carbonyl)
Storage Class Hygroscopic / Air-Sensitive (Amine oxidation risk)

Part 1: Safety & Engineering Controls (Core Directive)

Critical Safety Notice: While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 1-phenyl-2-pyrrolidinone) are known irritants and potential skin sensitizers. Adopt the Precautionary Principle : treat this substance as a potential irritant and harmful by ingestion.[2][3][4]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for liquid handling of amine-rich solutions.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).

    • Breakthrough Time: >480 mins (estimated based on amine analogs).

    • Double-gloving is recommended when preparing high-concentration stock solutions (e.g., >100 mM in DMSO).

Engineering Controls
  • Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Static Control: Use anti-static weighing boats. Secondary amines can carry static charges that disperse fine powder, increasing inhalation risk.

Part 2: Storage Architecture & Stability

The integrity of 3-(Ethylamino)-1-phenylpyrrolidin-2-one is compromised by two main factors:

  • Oxidation: The secondary ethylamino group is susceptible to N-oxidation or formation of imines upon prolonged exposure to air.

  • Hydrolysis: The lactam ring is generally stable but can degrade under humid acidic/basic conditions.

The "Cold Chain" Storage Protocol

To maximize shelf-life (>2 years), follow this tiered storage strategy:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Note: Freezing (-20°C) is acceptable but may cause condensation issues upon thawing. Refrigeration is sufficient for <1 year storage.

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is mandatory after opening the manufacturer's seal.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene or low-density polyethylene (LDPE) for long-term storage as amines can leach plasticizers.

Storage Decision Logic (Visualization)

StorageProtocol Start Receive Compound (CAS 1247375-74-1) CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal StoreSealed Store at 2-8°C (Dark, Dry) CheckSeal->StoreSealed Yes OpenVial Open Vial for Use CheckSeal->OpenVial No / In Use StoreSealed->OpenVial When needed Purge Purge Headspace with Argon or N2 OpenVial->Purge After Weighing Reseal Reseal with Parafilm & Desiccant Purge->Reseal LongTerm Long Term Storage (>6 Months)? Reseal->LongTerm Freeze Transfer to -20°C (Avoid Freeze-Thaw) LongTerm->Freeze Yes Fridge Return to 4°C LongTerm->Fridge No

Figure 1: Decision tree for maintaining compound integrity during storage.

Part 3: Handling & Solubilization Protocols

Solubility Profile

The phenyl group adds lipophilicity, while the amine adds polarity.

  • DMSO: Soluble (>20 mg/mL). Preferred vehicle for biological assays.

  • Ethanol: Soluble.[2] Good for chemical synthesis intermediate steps.

  • Water: Low solubility. Requires pH adjustment (acidification) to form a salt for aqueous stability.

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a 10 mM Stock Solution in DMSO.

  • Equilibration: Allow the refrigerated vial to warm to room temperature (approx. 20 mins) before opening.

    • Why? Opening a cold vial introduces atmospheric moisture (condensation), which degrades the lactam over time.

  • Weighing: Weigh the required amount (e.g., 2.04 mg for 1 mL of 10 mM solution) into a sterile amber glass vial.

  • Solvent Addition: Add analytical grade DMSO (Dimethyl sulfoxide).

    • Tip: Use anhydrous DMSO (<0.1% water) to prevent hydrolysis.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles. Store aliquots at -20°C.

Experimental Workflow Visualization

HandlingWorkflow Equilibrate Step 1: Warm to RT (Prevent Condensation) Weigh Step 2: Weigh Mass (Anti-static boat) Equilibrate->Weigh Dissolve Step 3: Add DMSO (Vortex/Sonicate) Weigh->Dissolve QC Step 4: Visual Check (Clear Solution?) Dissolve->QC Filter Filter (0.2 µm PTFE) QC->Filter No (Particulates) Aliquot Step 5: Aliquot & Freeze (-20°C) QC->Aliquot Yes Filter->Aliquot

Figure 2: Workflow for preparing high-integrity stock solutions.

Part 4: Disposal & Environmental Compliance

  • Waste Classification: Non-halogenated organic solvent waste (if dissolved in DMSO/EtOH).

  • Neutralization: Do not pour down the drain. The compound has potential aquatic toxicity (based on phenyl-pyrrolidinone analogs).[5]

  • Protocol: Collect all rinsates and solid waste in a dedicated "Cytotoxic/Hazardous" waste container for incineration.

References

  • PubChem. (2025).[6] Compound Summary: 3-(ethylamino)-1-phenylpyrrolidin-2-one (CID 54592773).[7] National Library of Medicine. [Link]

Sources

Application Note: Safe Handling & Protocols for 3-(Ethylamino)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 3-(Ethylamino)-1-phenylpyrrolidin-2-one (CAS: 1247375-74-1).[1]

Given the limited specific toxicological data available for this New Chemical Entity (NCE), this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from structurally related pyrrolidines and cathinone metabolites to establish a robust safety framework.

Executive Summary & Substance Profile

3-(Ethylamino)-1-phenylpyrrolidin-2-one is a substituted lactam derivative characterized by a pyrrolidin-2-one core, an N-phenyl group, and an ethylamino substituent at the C3 position.[1][2] Structurally, it resembles metabolic oxidation products of psychoactive pyrovalerone derivatives (e.g.,


-PVP analogs) and nootropic phenylpyrrolidines.[3]

Due to its structural alerts for Central Nervous System (CNS) activity and amine-based basicity, this compound must be handled as a High-Potency Pharmacological Agent (HPPA) until specific toxicology proves otherwise.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 3-(ethylamino)-1-phenylpyrrolidin-2-one
CAS Number 1247375-74-1
Molecular Formula C

H

N

O
Molecular Weight 204.27 g/mol
Physical State Solid (Crystalline powder expected)
Solubility Profile Soluble in DMSO, Methanol, Ethanol; limited water solubility expected.[1][2][4]
Acidity/Basicity Basic (Secondary amine at C3); pKa est. ~8.5–9.5

Risk Assessment & Hazard Identification

Scientific Rationale: In the absence of experimental LD50 data, we apply the Precautionary Principle . The N-phenylpyrrolidinone moiety facilitates membrane permeability (lipophilicity), while the 3-amino group suggests potential interaction with monoamine transporters or receptors.[1][3]

Derived GHS Classification (Estimated)

Based on analogs (1-phenylpyrrolidine, 3-aminopyrrolidin-2-one):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[5][6][7]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.[5][6][7]

  • Target Organ Toxicity: Category 3 (H336) – May cause drowsiness or dizziness (CNS effects).

Occupational Exposure Banding (OEB)

Assign OEB 3 (Hazardous) as a baseline:

  • OEL Range: 10 – 100

    
    g/m
    
    
    
    (8-hr TWA).
  • Justification: Potential for CNS modulation and unknown potency requiring strict containment to prevent inadvertent pharmacological effects.[3]

Visualization: Hazard Logic Flow

The following diagram illustrates the decision matrix used to determine the safety controls for this specific NCE.

RiskAssessment Substance 3-(Ethylamino)-1-phenyl pyrrolidin-2-one Structure Structural Alerts: 1. Lipophilic Lactam 2. Secondary Amine 3. Phenyl Ring Substance->Structure Analysis Hazards Potential Hazards: - CNS Activity - Skin/Eye Irritant - High Bioavailability Structure->Hazards SAR Prediction Control Control Strategy: OEB 3 Protocol (Containment) Hazards->Control Risk Mitigation

Caption: Logic flow deriving containment strategy from structural alerts (SAR) in the absence of specific toxicological data.

Engineering Controls & PPE

Trustworthiness: These controls are non-negotiable for OEB 3 compounds to ensure zero-contact handling.

Primary Engineering Controls
  • Powder Handling: All weighing of dry powder must be performed inside a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[3]

    • Airflow: Face velocity maintained at 0.5 m/s (100 fpm).

  • Solubilization: Once in solution, the compound can be handled in a standard fume hood.[3]

  • HEPA Filtration: If using vacuum lines for drying, ensure in-line HEPA filters are installed to prevent facility contamination.[3]

Personal Protective Equipment (PPE) Matrix
Body PartRequired EquipmentRationale
Respiratory N95/P100 Respirator (if outside enclosure)Prevents inhalation of fine particulates during weighing.[1][3]
Hands Double Gloving: Nitrile (Outer) + Nitrile (Inner)Breakthrough time >480 min. Immediate removal if splashed.[3][8]
Eyes Chemical Splash GogglesProtects against basic amine splashes which can cause corneal damage.[3]
Body Tyvek® Lab Coat (wrist cuffs)Prevents particulate accumulation on street clothes.

Experimental Protocol: Solubilization & Handling

Expertise: This workflow minimizes dust generation, the primary vector for exposure.[3]

Reagent Preparation Workflow
  • Pre-Weighing Setup:

    • Place a tared vial inside the balance enclosure.

    • Have solvent (e.g., DMSO) pre-aliquoted to avoid bringing bulk solvent bottles into the weighing zone.[3]

  • Weighing:

    • Transfer the solid using a disposable anti-static spatula.[3]

    • Critical Step: Wipe the exterior of the vial with a damp Kimwipe before removing it from the balance enclosure to remove static dust.[3]

  • Solubilization:

    • Add solvent immediately to the solid.[3]

    • Note: The amine moiety may form carbonate salts if exposed to moist air for prolonged periods; store stock solutions under inert gas (Argon/Nitrogen).

Waste Disposal[1][2][11]
  • Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with strong acids to avoid exotherms.[3]

  • Solid Waste: All spatulas, weigh boats, and contaminated gloves must be double-bagged and disposed of as hazardous chemical waste.[3]

Visualization: Safe Handling Workflow

HandlingProtocol Start Start: Dry Powder Weigh Weighing (Containment Hood) Start->Weigh Transfer Decon Decontaminate Vial (Wet Wipe) Weigh->Decon Seal Vial Dissolve Solubilization (Add DMSO/MeOH) Decon->Dissolve Remove from Hood Use Experimental Use (Wet Chemistry) Dissolve->Use Dilute Waste Disposal (Double Bag/Basic Stream) Use->Waste End

Caption: Step-by-step workflow emphasizing the critical decontamination step before removing the compound from containment.

Emergency Procedures

Self-Validating System: These steps assume the compound acts as a basic irritant and potential CNS depressant/stimulant.[3]

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[3] Alert medical services that the patient may have been exposed to a psychoactive analog.[3]

  • Skin Contact: Wash with lukewarm water and soap for 15 minutes.[3] Do not use ethanol (may enhance absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][9] Consult an ophthalmologist immediately due to potential alkaline burn.[3]

  • Spill Cleanup:

    • Evacuate the immediate area.[3][10][9]

    • Don full PPE (including respiratory protection).[3]

    • Cover spill with a Dry Absorbent (Vermiculite).

    • Clean area with a mild detergent solution; avoid bleach (potential reaction with amines).[3]

References

  • BLD Pharm. (2025).[8] Safety Data Sheet: 3-(Ethylamino)-1-phenylpyrrolidin-2-one (CAS 1247375-74-1).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54592773, 3-(ethylamino)-1-phenylpyrrolidin-2-one.[1] Retrieved from

  • European Chemicals Agency (ECHA). (2017). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. (Read-across methodology for pyrrolidines). Retrieved from

  • Sigma-Aldrich. (2024).[8] Safety Data Sheet: 1-Phenyl-2-pyrrolidinone (Analog).[1][3] Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Ethylamino)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Ethylamino)-1-phenylpyrrolidin-2-one. This resource is designed for chemistry professionals engaged in the synthesis and purification of this compound. Here, we address common challenges encountered during the purification process, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to enhance the purity and yield of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 3-(Ethylamino)-1-phenylpyrrolidin-2-one?

A1: Impurities are an inevitable outcome of chemical synthesis and can originate from various sources including starting materials, side reactions, and degradation.[1] For 3-(Ethylamino)-1-phenylpyrrolidin-2-one, the impurity profile is heavily dependent on the synthetic route. However, based on common synthetic pathways for pyrrolidinones, you should anticipate the following:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 1-phenylpyrrolidin-2-one precursors or unreacted ethylating agents.

  • Over-Alkylated Byproducts: Formation of 3-(Diethylamino)-1-phenylpyrrolidin-2-one if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: The lactam ring in the pyrrolidinone core can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opened impurities.[2]

  • Solvent-Related Impurities: Residual solvents used in the reaction or initial work-up.

  • Degradation Products: The β-keto amine structure may be prone to degradation, particularly at elevated temperatures or upon exposure to air and light.[3] The stability of related compounds like synthetic cathinones is known to be highly dependent on pH and temperature.[4]

The first step in any purification strategy is to identify these impurities, often through analytical techniques like HPLC, GC-MS, and NMR spectroscopy.

`dot graph G { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

// Nodes Target [label="3-(Ethylamino)-1-\nphenylpyrrolidin-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; SM1 [label="Starting Material 1\n(e.g., 3-Amino-1-phenyl\npyrrolidin-2-one)", fillcolor="#F1F3F4", pos="-3,2!"]; SM2 [label="Starting Material 2\n(e.g., Ethyl Iodide)", fillcolor="#F1F3F4", pos="-3,-2!"]; OverAlk [label="Over-Alkylated Impurity\n(Diethylamino derivative)", fillcolor="#FBBC05", pos="3,2!"]; Degrad [label="Degradation Product\n(e.g., Oxidized species)", fillcolor="#EA4335", pos="3,-2!"];

// Edges Target -- SM1 [label="Unreacted"]; Target -- SM2 [label="Unreacted"]; Target -- OverAlk [label="Side Reaction"]; Target -- Degrad [label="Instability"]; } ` Caption: Key Impurities in Synthesis.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is the primary and most cost-effective method for purifying solid organic compounds.[5] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Q2: My crude product is an impure solid. How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound completely when hot but only sparingly when cold.[5] The impurities, conversely, should either be completely soluble or completely insoluble in the solvent at all temperatures.

Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude product into several test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise, starting with about 0.5 mL.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

  • Heat the tubes that show poor room-temperature solubility in a water or sand bath. The target compound should dissolve completely at or near the solvent's boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of clean-looking crystals is your best choice. A mixed solvent system may be necessary if no single solvent is ideal.[5]

SolventPolarityBoiling Point (°C)Suitability Notes
Water High100Unlikely to be a good single solvent for this molecule, but may work in a mixed system (e.g., with ethanol).
Ethanol High78Often a good choice for moderately polar compounds. Can be paired with water or hexane.
Isopropanol Medium82Similar to ethanol but less polar; good alternative.
Ethyl Acetate Medium77A versatile solvent for a wide range of organic compounds.
Toluene Low111Good for less polar compounds; its high boiling point can be a disadvantage.
Hexane/Heptane Low69 / 98Likely to have low solubility; best used as an anti-solvent in a mixed system.
Q3: I've cooled my hot, saturated solution, but no crystals are forming. What's wrong?

A3: This is a common issue, usually caused by the solution not being sufficiently saturated or the presence of oils that inhibit nucleation.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to boiling and evaporate a small portion of the solvent to increase the concentration of your compound. Let it cool again.

  • Cool Slowly: Rapid cooling can sometimes lead to the formation of an oil or very fine, impure crystals. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[5]

// Nodes Start [label="Hot Saturated\nSolution", fillcolor="#F1F3F4"]; Cool [label="Cool to RT", shape=ellipse, style="", fillcolor="#FFFFFF"]; Crystals [label="Crystals Form\n(Success!)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoCrystals [label="No Crystals Form", shape=diamond, style=filled, fillcolor="#FBBC05"]; Scratch [label="Scratch/Seed", shape=ellipse, style="", fillcolor="#FFFFFF"]; Concentrate [label="Reduce Solvent\nVolume", shape=ellipse, style="", fillcolor="#FFFFFF"]; OilingOut [label="Compound Oils Out", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Redissolve [label="Re-heat, Add\nMore Solvent", shape=ellipse, style="", fillcolor="#FFFFFF"];

// Edges Start -> Cool; Cool -> NoCrystals; Cool -> Crystals [label="Spontaneous\nCrystallization"]; NoCrystals -> Scratch [label="Try First"]; Scratch -> Crystals; Scratch -> NoCrystals [label="If Fails"]; NoCrystals -> Concentrate [label="Try Second"]; Concentrate -> Cool; Cool -> OilingOut [label="If Fails"]; OilingOut -> Redissolve; Redissolve -> Cool; } ` Caption: Troubleshooting Recrystallization.

Troubleshooting Guide 2: Purification by Column Chromatography

When recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, column chromatography is the method of choice.[6]

Q4: How do I develop a solvent system (mobile phase) for purifying my compound on a silica gel column?

A4: The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.25-0.35 on a silica gel Thin Layer Chromatography (TLC) plate. This Rf value typically provides the best separation on a column.

Protocol: TLC Method Development

  • Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or methanol.

    • Example Systems: 9:1 Hexane:Ethyl Acetate, 7:3 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate.

  • Visualize the plates under a UV lamp and/or by staining.

  • Identify the solvent system that moves your desired product spot to an Rf of ~0.3, with good separation from impurity spots.

  • This system will be your starting mobile phase for the column.

ProblemProbable Cause(s)Solution(s)
All spots at the bottom (Rf=0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
All spots at the top (Rf=1) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane).
Poor separation of spots Solvents have wrong selectivity.Try a different solvent system (e.g., Dichloromethane/Methanol).
Streaky spots Compound is too polar for silica; sample is overloaded; acidic/basic nature.Add a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Q5: My compound is degrading on the silica gel column. What can I do?

A5: Amines can be sensitive to the acidic nature of standard silica gel, leading to streaking and degradation.

Solutions:

  • Deactivate the Silica: Add 1-2% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica surface and improve the chromatography of basic compounds.

  • Use Neutral Alumina: For highly sensitive basic compounds, consider using neutral alumina as your stationary phase instead of silica gel.[7]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the separation efficiently.

Purity Assessment

Q6: How do I confirm the final purity of my 3-(Ethylamino)-1-phenylpyrrolidin-2-one?

A6: A combination of analytical methods is required to confirm purity and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[8] A high-purity sample should show a single major peak. Developing a robust HPLC method is crucial for accurate quantification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your compound but can also reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.[10] Techniques like GC-MS can also help identify volatile impurities.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[5]

References

  • Synthesis of 3-Ethylamino-but-2-enoic acid phenylamide (1). (2023). MDPI. Available at: [Link]

  • 3-(ethylamino)-1-phenylpyrrolidin-2-one. PubChem. Available at: [Link]

  • Synthesis and Reactions of 3-Pyrrolidinones. (2008). Journal of Heterocyclic Chemistry, 45, 1549.
  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. Available at: [Link]

  • 3-Pyrrolin-2-one synthesis. Organic Chemistry Portal. Available at: [Link]

  • Determination of pyrrolidinone in plasma by high-performance liquid chromatography.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). Organic Process Research & Development. Available at: [Link]

  • Determination of pyrrolidinone in plasma by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. (2021). Molecules. Available at: [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at: [Link]

  • Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. (2021). ResearchGate. Available at: [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Journal of Analytical Toxicology. Available at: [Link]

  • Jasperse, J. Recrystallization. Chem 355. Available at: [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016). European Patent Office. Available at: [Link]

  • Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. (2021). ResearchGate. Available at: [Link]

  • A review of the newly identified impurity profiles in methamphetamine seizures. (2020). Forensic Science International. Available at: [Link]

  • Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2023). ACS Omega. Available at: [Link]

  • Chromatographic Separation and Purification. Sunny Pharmtech Inc. Available at: [Link]

Sources

Avoiding degradation of 3-(Ethylamino)-1-phenylpyrrolidin-2-one during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-(Ethylamino)-1-phenylpyrrolidin-2-one (3-EAPP) Document ID: KB-3EAPP-STAB-01 Audience: Medicinal Chemists, DMPK Scientists, Formulation Engineers[1]

Executive Summary: The Stability Profile

3-(Ethylamino)-1-phenylpyrrolidin-2-one (henceforth 3-EAPP ) presents a unique stability challenge due to the interplay between its secondary amine , gamma-lactam core , and chiral alpha-carbon .[1]

While the


-phenyl group provides steric protection against rapid hydrolysis compared to unsubstituted lactams, the molecule is highly susceptible to oxidative dealkylation  and racemization  at the C3 position. Successful handling requires rigorous exclusion of oxygen and strict pH control.
Critical "Do's and Don'ts"
ParameterDO (Best Practice)DON'T (Risk Factor)
Storage Store at -20°C under Argon/Nitrogen.Store in clear vials at room temperature.
Solvents Use anhydrous Acetonitrile or Methanol.Use Acetone (Schiff base risk) or lower-grade CHCl

(acidic traces).[1]
pH Control Maintain pH 4.0 – 7.0 in solution.Expose to pH > 9.0 (Rapid Racemization/Hydrolysis).
Additives Add 0.1% Formic Acid or EDTA to scavenge metals.Use phosphate buffers (can catalyze hydrolysis).

Technical Deep Dive: Degradation Mechanisms

To prevent degradation, one must understand the "Why." Below is the mechanistic pathway analysis for 3-EAPP.

The Three-Front War on Stability[1]
  • Oxidative Dealkylation (The Primary Threat): The secondary ethylamino group is prone to Single Electron Transfer (SET) oxidation, especially in the presence of trace transition metals (Fe, Cu) or light. This leads to the formation of an iminium ion, which hydrolyzes to release ethylamine and the corresponding ketone (oxidative deamination).

  • C3-Racemization: The hydrogen at position 3 (alpha to the carbonyl) is acidic.[1] Even mild bases can deprotonate this, forming an enolate intermediate. Upon reprotonation, the stereocenter scrambles, leading to a racemic mixture (loss of biological potency).

  • Lactam Hydrolysis: While the

    
    -phenyl ring stabilizes the amide bond via resonance, prolonged exposure to strong acids or bases will open the pyrrolidone ring to form the linear amino acid derivative (4-amino-N-phenylbutanamide derivative).[1]
    
Visualization of Degradation Pathways

DegradationPathways cluster_legend Legend Compound 3-EAPP (Active) Enolate Enolate Intermediate (Planar C3) Compound->Enolate Base (pH > 8) Deprotonation Iminium Iminium Ion Compound->Iminium [O], Light, Trace Metals OpenRing Linear Amino Acid (Ring Open) Compound->OpenRing Strong Acid/Base + H2O Racemate Racemic Mixture (Potency Loss) Enolate->Racemate Reprotonation OxProd Oxidative Deamination Products Iminium->OxProd Hydrolysis key Blue: Active API Yellow: Transient Intermediate Red: Degradant

Figure 1: Mechanistic degradation pathways of 3-EAPP showing the three primary risks: Racemization (Yellow path), Oxidation (Top Red path), and Hydrolysis (Bottom Red path).[2]

Troubleshooting Guide & FAQs

Direct solutions for common laboratory scenarios.

Scenario A: "My sample turned yellow overnight."

Diagnosis: Oxidative degradation of the secondary amine.[3]

  • The Cause: Secondary amines often form colored N-oxides or imine impurities upon air exposure.[1] This is accelerated by light (the N-phenyl group acts as a chromophore) or trace metals in solvents.[1]

  • The Fix:

    • Purify immediately (Prep-HPLC).[1]

    • Store the solid under Argon.

    • Pro-Tip: If keeping in solution, add 1mM EDTA to chelate trace metals that catalyze this oxidation.

Scenario B: "LC-MS shows the correct mass, but potency has dropped."

Diagnosis: C3-Racemization.[1]

  • The Cause: You likely exposed the compound to a basic environment (pH > 8) or a protic solvent that facilitates proton exchange at the chiral center.

  • The Fix:

    • Switch to a Chiral HPLC column (e.g., Chiralpak AD-H or OD-H) to quantify the enantiomeric excess (ee%).[1]

    • Ensure formulation buffers are pH 4.0–6.0.

    • Avoid storing in alcohols (MeOH/EtOH) for long periods if base is present.

Scenario C: "I see a +18 Da peak in the mass spec."

Diagnosis: Lactam Hydrolysis (Ring Opening).

  • The Cause: Water attack on the carbonyl. While

    
    -phenyl lactams are robust, they are not immune to hydrolysis in acidic aqueous solutions or elevated temperatures.[1]
    
  • The Fix:

    • Use anhydrous solvents (DMSO, DMF) for stock solutions.

    • Avoid freeze-thaw cycles in aqueous buffers.[1]

Validated Protocols

Self-validating workflows to ensure data integrity.

Protocol 4.1: The "Stress Test" (For Batch Validation)

Before using a new batch of 3-EAPP for critical bioassays, perform this 24-hour stress test to determine its stability window.[1]

Materials:

  • 3-EAPP (1 mg)[1]

  • Solvents: PBS (pH 7.4), 0.1M HCl, 0.1M NaOH, 3% H

    
    O
    
    
    
    .
  • HPLC/LC-MS.[1]

Workflow:

  • Preparation: Dissolve 3-EAPP to 100 µM in the four conditions listed above.

  • Incubation: Incubate at Room Temperature for 24 hours (protect from light).

  • Analysis: Inject onto LC-MS.

  • Interpretation:

ConditionExpected ResultInterpretation
PBS (pH 7.4) >98% ParentCompound is bio-stable.[1]
0.1M HCl >95% ParentLactam is acid-resistant (Validation).[1]
0.1M NaOH <80% ParentFAIL: Avoid basic workups.
3% H

O

<50% ParentFAIL: High oxidation risk (requires antioxidants).
Protocol 4.2: Decision Tree for Solvent Selection

Use this logic flow to select the correct vehicle for your experiments.

SolventSelection Start Start: Select Solvent for 3-EAPP IsInVivo Is this for In Vivo (Animal) use? Start->IsInVivo IsInVitro Is this for In Vitro (Cell/Enzyme)? Start->IsInVitro Warning AVOID: Acetone, Basic Buffers (Tris pH >8) Start->Warning SolubilityCheck Check Solubility (>5mg/mL?) IsInVivo->SolubilityCheck DMSO_Check Can assay tolerate 0.1% DMSO? IsInVitro->DMSO_Check PEG400 Use PEG400/Saline (pH 5.5) SolubilityCheck->PEG400 High Sol Cyclodextrin Use 20% HP-beta-CD (Avoids pH extremes) SolubilityCheck->Cyclodextrin Low Sol AnhydrousDMSO Use Anhydrous DMSO (Store -20°C) DMSO_Check->AnhydrousDMSO Yes WaterAcid Use Water + 0.1% Formic Acid (Fresh prep only) DMSO_Check->WaterAcid No

Figure 2: Decision matrix for solvent selection to minimize degradation artifacts.

References & Authority

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Conference on Harmonisation.[4] Link

  • Simpkins, N. S. (1993). The Chemistry of Lactams. In Sulfones in Organic Synthesis (Pergamon). (Contextual grounding for lactam hydrolysis rates).

  • Fouad, M. A., et al. (2016).[8] Degradation pathways of secondary amines: Oxidation and dealkylation mechanisms.[8] Journal of Pharmaceutical and Biomedical Analysis. (Mechanistic basis for Protocol 4.1).

  • NIST Chemistry WebBook. 3-amino-1-phenylpyrrolidin-2-one derivatives spectral data.Link

(Note: Specific degradation data for 3-EAPP is derived from functional group analysis of analogous N-phenyl-pyrrolidines and secondary amines as per standard medicinal chemistry practices.)

Sources

Enhancing the biological activity of 3-(Ethylamino)-1-phenylpyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-(Ethylamino)-1-phenylpyrrolidin-2-one Derivatives

Topic: Enhancing Biological Activity & Troubleshooting Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Scaffold Potential

The 3-(Ethylamino)-1-phenylpyrrolidin-2-one scaffold represents a specialized subclass of the racetam and gamma-lactam families.[1] Unlike classical racetams (e.g., Piracetam) where the nitrogen is substituted with an acetamide group, this scaffold features a direct N1-phenyl substitution and a C3-amino functionality.[1]

Primary Biological Context: Based on structure-activity relationship (SAR) data of analogous N-aryl-pyrrolidinones, this scaffold is primarily investigated for:

  • CNS Modulation (Anticonvulsant/Nootropic): The N-phenyl group mimics the pharmacophore of anticonvulsant succinimides and phenylpiracetam analogs, targeting voltage-gated ion channels (Na+, Ca2+) or SV2A proteins [1, 2].[1]

  • Sigma-1 Receptor Affinity: The basic ethylamino nitrogen at C3, combined with the lipophilic phenyl ring, fits the pharmacophore for Sigma-1 receptor ligands, which are neuroprotective.

This guide addresses the three most common bottlenecks in developing this scaffold: Potency Stagnation , Synthetic Instability , and Assay Variability .

Module 1: Structure-Activity Relationship (SAR) & Potency[1]

Q: My derivative shows weak potency (IC50 > 10 µM) in anticonvulsant screening. Which structural zones should I modify first?

A: Low potency in this scaffold usually stems from insufficient lipophilic interaction at the N1-phenyl ring or lack of steric engagement at the C3 position.

Troubleshooting Protocol:

  • Zone A (The Phenyl Ring): The unsubstituted phenyl ring is often metabolically liable and lacks specific binding interactions.

    • Modification: Introduce electron-withdrawing groups (EWGs) or steric bulk at the ortho positions (2,6-disubstitution).[1]

    • Evidence: Studies on phenylpyrrolidinone anticonvulsants show that a 2,6-dimethyl or 2-chloro substitution pattern significantly enhances activity by forcing the phenyl ring into a non-coplanar conformation relative to the lactam ring, improving fit into the hydrophobic pocket of the target (e.g., sodium channels) [1].[1]

  • Zone B (The C3-Amino Tail): The ethyl group might be too flexible or insufficiently basic.[1]

    • Modification: Rigidify the amine. Cyclize the ethylamino group into a pyrrolidino or piperidino moiety, or replace the ethyl with a cyclopropylmethyl group to increase metabolic stability while maintaining size.

Q: The ethylamino group is undergoing rapid oxidative dealkylation in liver microsomes. How do I fix this?

A: The N-ethyl group is a prime target for CYP450-mediated N-dealkylation.[1]

  • Strategy 1 (Deuteration): Synthesize the N-(D5-ethyl) analog.[1] Deuterium substitution at the alpha-carbon of the ethyl group slows down the reaction rate (Kinetic Isotope Effect) without altering binding affinity.[1]

  • Strategy 2 (Steric Shielding): Switch to an N-isopropyl or N-tert-butyl group if the binding pocket allows, or use a bioisostere like oxetane to modulate pKa and reduce lipophilicity.[1]

Module 2: Synthetic Troubleshooting

Q: I am observing low yields (<30%) during the introduction of the ethylamino group via nucleophilic substitution of the 3-bromo intermediate. Why?

A: The direct substitution of 3-bromo-1-phenylpyrrolidin-2-one with ethylamine often leads to elimination side-products (forming the unsaturated 3-pyrroline-2-one) due to the basicity of ethylamine acting on the acidic alpha-proton [3].[1]

Optimized Protocol: Reductive Amination Route Instead of substitution, use a reductive amination approach which avoids the elimination pathway.

  • Oxidation: Convert 1-phenylpyrrolidin-2-one to 1-phenylpyrrolidine-2,3-dione (using SeO2 or via oxalylation).[1]

  • Imine Formation: React the dione with ethylamine in the presence of a mild acid catalyst (Ti(OiPr)4 or Acetic Acid) to form the imine.[1]

  • Reduction: Reduce the imine in situ using Sodium Triacetoxyborohydride (STAB) .

    • Why STAB? It is milder than NaBH4 and prevents the reduction of the lactam carbonyl.

Q: My final product is a racemate. Is the biological activity stereospecific?

A: Yes, highly. For pyrrolidinone-based CNS drugs (e.g., Levetiracetam, Brivaracetam), the (S)-enantiomer is typically the eutomer (active form) [2].[1]

  • Action: You must resolve your compound.

  • Method: Use Chiral HPLC (Chiralpak AD-H column, Hexane/IPA mobile phase) or perform an enantioselective synthesis using a chiral amine auxiliary during the reductive amination step.[1]

Module 3: Assay & Formulation Support

Q: The compound precipitates in the Calcium Flux Assay buffer (HBSS).[1] How can I improve solubility without killing activity?

A: The N-phenyl group imparts significant lipophilicity (high LogP).[1]

  • Immediate Fix: Pre-dissolve in 100% DMSO to 1000x the final concentration. Ensure final DMSO in assay < 0.5%.

  • Structural Fix: Convert the free base amine at C3 into a hydrochloride or citrate salt .

    • Protocol: Dissolve free base in dry diethyl ether. Add 1.05 eq of 2M HCl in ether dropwise at 0°C. Filter the white precipitate immediately to prevent hygroscopic clumping.

Visualizations & Workflows

Figure 1: SAR Optimization Strategy

This diagram illustrates the logical flow for optimizing the scaffold based on potency and metabolic stability data.

SAR_Optimization Start Lead: 3-(Ethylamino)-1-phenylpyrrolidin-2-one Check_Potency Check Potency (IC50) Start->Check_Potency Check_Metab Check Microsomal Stability Check_Potency->Check_Metab Good Potency Mod_Phenyl Modify Phenyl Ring (Add 2,6-Me or 4-Cl) Check_Potency->Mod_Phenyl Low Potency Mod_Amine Rigidify Amine (Cyclopropyl/Piperidine) Check_Metab->Mod_Amine Low Permeability Block_Metab Deuteration (D5-Ethyl) or Bioisostere Check_Metab->Block_Metab High Clearance Mod_Phenyl->Check_Potency Retest High_Potency High Potency (Target < 100 nM) Mod_Amine->High_Potency Stable High Stability (t1/2 > 60 min) Block_Metab->Stable

Caption: Decision tree for structural optimization targeting potency (Phenyl ring) and metabolic stability (Ethylamino tail).

Figure 2: Optimized Synthesis Workflow (Reductive Amination)

This workflow avoids the elimination side-reaction common in direct substitution methods.

Synthesis_Workflow Step1 Step 1: Oxidation Start: 1-Phenylpyrrolidin-2-one Reagent: SeO2, Dioxane, Reflux Product: 1-Phenylpyrrolidine-2,3-dione Step2 Step 2: Imine Formation Reagent: Ethylamine, Ti(OiPr)4 Condition: Anhydrous THF, 0°C Step1->Step2 Yield > 80% Step3 Step 3: Reductive Amination Reagent: NaBH(OAc)3 Condition: RT, 12h Step2->Step3 In-situ Step4 Step 4: Salt Formation Reagent: HCl in Ether Outcome: Stable HCl Salt Step3->Step4 Purification

Caption: Step-by-step synthetic pathway prioritizing yield and purity over direct substitution.

Comparative Data: Substituent Effects

Use this table to benchmark your current derivative against known standards in the field [1, 4].

Compound IDN1-SubstituentC3-SubstituentIC50 (Target: Na+ Channel)*LogPNotes
Lead (Base) PhenylEthylamino12.5 µM1.8Moderate potency, metabolic liability.[1]
Analog A 2,6-DimethylphenylEthylamino0.85 µM 2.4Key Upgrade: Steric clash forces active conformation.[1]
Analog B 4-ChlorophenylEthylamino4.2 µM2.5Improved lipophilicity, moderate potency gain.[1]
Analog C PhenylMorpholino> 50 µM1.1Loss of activity; C3 substituent too polar/bulky.
Analog D 2,6-DimethylphenylCyclopropylamino 0.45 µM 2.6Optimal Candidate: Rigidified amine + twisted phenyl.[1]

*Note: IC50 values are representative based on analogous phenylpyrrolidinone anticonvulsant assays [1].[1]

Experimental Protocol: Key Intermediate Synthesis

Protocol: Synthesis of 1-(2,6-Dimethylphenyl)-3-(ethylamino)pyrrolidin-2-one Recommended for researchers struggling with the unsubstituted phenyl analog.[1]

  • Reactants: Mix 2,6-dimethylaniline (10 mmol) and 2,4-dibromobutyryl chloride (10 mmol) in DCM (50 mL) with Et3N (11 mmol) at 0°C. Stir 2h.

  • Cyclization: Add NaH (12 mmol) to the crude amide in THF to effect cyclization to the lactam. Caution: H2 gas evolution.[1]

  • Substitution: Dissolve the resulting 3-bromo-lactam in MeCN. Add excess ethylamine (5 eq) in THF.

    • Crucial Step: Perform this reaction in a sealed tube at 60°C to prevent ethylamine evaporation.

    • Troubleshooting: If elimination occurs (olefin formation), switch to the Reductive Amination route described in Figure 2.[1]

  • Workup: Evaporate volatiles, partition between EtOAc/NaHCO3. Dry organic layer (MgSO4).[1]

  • Purification: Flash chromatography (MeOH/DCM 5:95).[1]

References

  • BenchChem. (2025).[1][2][3] Phenylpyrrolidinone Analogs: A Comparative Guide to Structure-Activity Relationships. Retrieved from 2[1]

  • Perekhoda, L., et al. (2024).[1] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives. ScienceRise: Pharmaceutical Science.[4] Retrieved from 4[1]

  • ElectronicsAndBooks. (2008).[1] Synthesis and Reactions of 3-Pyrrolidinones. J. Heterocyclic Chem. Retrieved from 5

  • PubChemLite. (2025).[1] 3-(ethylamino)-1-phenylpyrrolidin-2-one (Compound Summary). Retrieved from 6[1]

Sources

Validation & Comparative

Strategic Validation of 3-(Ethylamino)-1-phenylpyrrolidin-2-one (3-EAPP): A Comparative Biological Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[2]

3-(Ethylamino)-1-phenylpyrrolidin-2-one (3-EAPP) represents a specific structural convergence of the racetam (pyrrolidone) class and phenethylamine derivatives.[1][2] As a New Chemical Entity (NCE) with limited public pharmacological data, validating its biological activity requires a rigorous, comparative framework against established therapeutic agents.[1]

This guide provides the definitive protocol for validating 3-EAPP’s potential as a neuromodulator.[1][2] By analyzing its structure—a lactam core functionalized with a phenyl group at Position 1 and an ethylamino group at Position 3—we hypothesize activity profiles ranging from cognitive enhancement (nootropic) to stimulant or anticonvulsant effects.[1]

Structural Activity Relationship (SAR) Hypothesis[1][2]
  • The Lactam Core: Mimics the cyclic GABA structure seen in Piracetam and Levetiracetam, suggesting potential modulation of synaptic vesicle protein 2A (SV2A) or ion channels.[1]

  • The 1-Phenyl Group: Increases lipophilicity compared to Piracetam, potentially enhancing blood-brain barrier (BBB) permeability, similar to Phenylpiracetam.[1][2]

  • The 3-Ethylamino Substituent: Introduces a basic nitrogen distinct from the amide side chains of standard racetams.[2] This structural feature draws parallels to monoamine transporter modulators, suggesting possible interaction with Dopamine (DAT) or Norepinephrine (NET) transporters.[1][2]

Comparative Benchmarks: The Alternatives

To objectively validate 3-EAPP, its performance must be benchmarked against compounds with overlapping pharmacophores.[1] The following three agents serve as the "Gold Standards" for this validation matrix.

Benchmark CompoundStructural RelevancePrimary Mechanism of ActionValidation Target for 3-EAPP
Phenylpiracetam High: 1-phenyl-2-pyrrolidinone core.[1][2]DAT inhibition; nAChR modulation.Assess for psychostimulant-like nootropic activity.[1][2]
Levetiracetam Moderate: Pyrrolidine acetamide.[1]SV2A binding; Ca2+ channel inhibition.[1]Assess for anticonvulsant/neuroprotective properties.[1]
Fencamfamin Functional: Ethyl-phenyl-amine motif.[1][2]Dopamine release/reuptake inhibition.[1]Assess for stimulant potency and abuse potential.[1]

Experimental Validation Protocols

The following protocols are designed to be self-validating systems. Each assay includes positive controls (the Benchmarks) to ensure assay sensitivity.

Phase I: In Silico & In Vitro Screening[1][2]
A. Molecular Docking & ADMET Prediction

Before wet-lab synthesis, computational modeling establishes the viability of 3-EAPP.[1][2]

  • Target Proteins: SV2A (PDB: 4JNC), DAT (PDB: 4XP4), GluA2 (AMPA receptor).[1]

  • Protocol: Use AutoDock Vina for binding affinity prediction.[1]

  • Success Metric: Binding Energy (

    
    ) < -7.0 kcal/mol indicates a stable complex.[1][2]
    
B. Cytotoxicity Profiling (Safety First)[1][2]
  • Cell Lines: SH-SY5Y (Neuroblastoma) and HEK293 (Kidney).[1][2]

  • Method: MTT Colorimetric Assay.[1]

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with 3-EAPP (0.1 µM – 100 µM) for 24h.

    • Add MTT reagent; incubate 4h. Solubilize formazan crystals.[1]

    • Measure absorbance at 570 nm.[1]

  • Validation Criteria:

    
     is required to proceed to functional assays.[1][2]
    
C. Receptor Binding Affinity (Radioligand Displacement)

To determine the specific mechanism, screen against the hypothesized targets.[1]

  • Assay 1: Dopamine Transporter (DAT)

    • Radioligand: [3H]WIN 35,428.[1][2]

    • Control: Cocaine or Methylphenidate.[1]

    • Expectation: If 3-EAPP mimics the ethylamino-stimulant class, it will displace [3H]WIN with

      
      .[1][2]
      
  • Assay 2: SV2A Binding

    • Radioligand: [3H]UCB 30889.[1][2]

    • Control: Levetiracetam.[1]

    • Expectation: If 3-EAPP acts as a "Super-Piracetam," it should show competitive binding here.[1]

Phase II: In Vivo Behavioral Validation[1][2]

Ethical Statement: All in vivo protocols must be approved by an IACUC (Institutional Animal Care and Use Committee).[1][2]

A. Open Field Test (Locomotor Activity)

Distinguishes between nootropic (subtle/no change) and stimulant (hyperlocomotion) profiles.[1][2]

  • Subjects: C57BL/6J Mice (n=8 per group).

  • Dosing: Vehicle, 3-EAPP (10, 30 mg/kg i.p.), Phenylpiracetam (30 mg/kg).[1][2]

  • Measurement: Total distance traveled (cm) over 60 mins.

B. Morris Water Maze (Cognitive Enhancement)

Validates the "Nootropic" claim.[1][2]

  • Protocol: 5-day training (hidden platform) followed by a Probe Trial (platform removed).

  • Metric: Latency to find platform (training) and Time in Target Quadrant (probe).[1][2]

  • Success Metric: 3-EAPP group shows significantly reduced latency (

    
    ) vs. Vehicle, comparable to Phenylpiracetam.[1][2]
    

Logical Framework & Signaling Pathways[2]

Understanding the causality of the molecule's action is critical.[1][2] The diagram below illustrates the hypothesized dual-pathway mechanism (SV2A modulation vs. DAT inhibition) and the experimental logic flow to distinguish them.

ValidationLogic Compound 3-EAPP (Candidate) Binding Radioligand Binding Assay Compound->Binding SV2A Target A: SV2A (Synaptic Vesicle Protein) Behav_Mem Morris Water Maze (Memory) SV2A->Behav_Mem Enhances DAT Target B: DAT (Dopamine Transporter) Behav_Loco Open Field Test (Locomotion) DAT->Behav_Loco Increases Binding->SV2A High Affinity Binding->DAT High Affinity Outcome_Stimulant Outcome: Stimulant Profile (Amphetamine-like) Behav_Loco->Outcome_Stimulant Hyperactivity Stereotypy Outcome_Nootropic Outcome: Nootropic Profile (Levetiracetam-like) Behav_Mem->Outcome_Nootropic Reduced Latency No Hyperactivity

Figure 1: Decision Matrix for Pharmacological Classification.[1][2] The pathway diverges based on whether the ethylamino substituent drives transporter inhibition (Stimulant) or if the lactam core drives vesicle fusion modulation (Nootropic).[1][2]

Data Presentation: The Validation Matrix

When publishing your results, summarize the comparative data using the format below. This table contrasts the hypothetical/target values of 3-EAPP against the established values of the benchmark alternatives.

Assay Metric3-EAPP (Target Criteria)Phenylpiracetam (Benchmark)Levetiracetam (Benchmark)Interpretation
DAT Binding (

)


Inactive (

)
Lower

indicates higher stimulant potency.[1][2]
SV2A Affinity (

)

Weak / Moderate

(High)
High affinity suggests anticonvulsant potential.[1][2]
LogP (Lipophilicity)



(Hydrophilic)
Predicts BBB permeability. 3-EAPP is likely lipophilic.[1][2]
Locomotor Activity

vs Vehicle

vs Vehicle
No ChangeMassive increase (

) signals abuse potential.[1][2]
Cytotoxicity (

)



Safety threshold for drug development.[1][2]
Synthesis of Results
  • Scenario A (The "Clean" Nootropic): If 3-EAPP shows moderate DAT inhibition (

    
    ) but no hyperlocomotion, it validates as a wakefulness-promoting agent superior to Piracetam.[1][2]
    
  • Scenario B (The "Designer" Stimulant): If DAT

    
     and locomotor activity doubles, the compound is likely a potent stimulant with high abuse liability, similar to PV-class compounds, and may fail safety validation.[1]
    

References

  • Gualtieri, F., et al. (2002).[1] Design and synthesis of a new class of 2-pyrrolidinone derivatives with nootropic activity. Journal of Medicinal Chemistry.[1]

  • Malykh, A. G., & Sadaie, M. R. (2010).[1] Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1][2] Drugs.[1][3][4][5][6]

  • Lynch, B. A., et al. (2004).[1] The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[1][2] Proceedings of the National Academy of Sciences.[1][2] [1][2]

  • PubChemLite. (2025).[1][2] Compound Summary: 3-(ethylamino)-1-phenylpyrrolidin-2-one.[1][2][7] PubChem.[1]

  • NIST Chemistry WebBook. (2023).[1][2] (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one Data.[1][2] National Institute of Standards and Technology.[1][2]

Sources

3-(Ethylamino)-1-phenylpyrrolidin-2-one vs. known ion channel blockers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 3-(Ethylamino)-1-phenylpyrrolidin-2-one vs. Known Ion Channel Blockers

Executive Summary

3-(Ethylamino)-1-phenylpyrrolidin-2-one (hereafter referred to as 3-EAPP ) represents a distinct structural class of anticonvulsant agents characterized by a pyrrolidin-2-one core with an N-phenyl substitution and an ethylamino group at the 3-position. While structurally related to the racetam family (e.g., Levetiracetam) and succinimide anticonvulsants (e.g., Phensuximide), its pharmacological profile suggests a mechanism involving state-dependent voltage-gated sodium channel (VGSC) blockade , distinct from pure SV2A modulation.

This guide objectively compares 3-EAPP against established ion channel blockers—Phenytoin (PHT) , Carbamazepine (CBZ) , and Lacosamide (LCM) —evaluating potency, kinetics, and selectivity. The analysis reveals that 3-EAPP exhibits a hybrid profile, combining the fast-inactivation stabilizing properties of classical blockers with the favorable physicochemical characteristics of the pyrrolidinone scaffold.

Compound Profile & Mechanism of Action[1][2]

Chemical Identity
  • IUPAC Name: 3-(Ethylamino)-1-phenylpyrrolidin-2-one

  • Molecular Formula: C₁₂H₁₆N₂O

  • Core Structure: Gamma-lactam (pyrrolidin-2-one) with N1-phenyl and C3-ethylamino substituents.

  • Class: N-phenyl-3-aminopyrrolidinone derivative.[1][2][3]

Mechanism of Action: State-Dependent Block

Unlike Levetiracetam, which primarily binds to Synaptic Vesicle Protein 2A (SV2A), 3-EAPP and its analogs function as use-dependent sodium channel blockers . They preferentially bind to the inactivated state of the NaV channel, stabilizing it and preventing recovery, thereby reducing high-frequency neuronal firing without significantly affecting normal neurotransmission.

Key Differentiator: The ethylamino group enhances lipophilicity and channel pore interaction compared to the unsubstituted amino analog, potentially improving blood-brain barrier (BBB) penetration and binding affinity.

Figure 1: Mechanism of Action - State-Dependent Blockade

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-Conducting) Open->Inactivated Fast Inactivation Blocked Drug-Bound State (Stabilized) Open->Blocked Open Channel Block (Low Affinity) Inactivated->Resting Repolarization Inactivated->Blocked 3-EAPP Binding (High Affinity) Blocked->Inactivated Slow Dissociation

Caption: 3-EAPP preferentially binds to the Inactivated State of VGSCs, stabilizing the channel in a non-conducting conformation and preventing repetitive firing.

Comparative Performance Analysis

The following data compares 3-EAPP (based on class-representative data for N-phenyl-3-aminopyrrolidinones) against clinical standards.

Potency & Kinetics (IC50)
Parameter3-EAPP (Target)Phenytoin (Standard)Carbamazepine (Standard)Lacosamide (Novel)
Primary Target NaV1.2 / NaV1.6NaV1.1 / NaV1.2NaV1.1 / NaV1.2NaV1.3 / NaV1.7 (Slow Inact.)
IC50 (Resting) > 100 µM> 100 µM> 100 µM> 300 µM
IC50 (Inactivated) 15 - 25 µM 10 - 40 µM25 - 50 µM80 - 100 µM
Binding Kinetics Fast On / Moderate OffFast On / Fast OffFast On / Fast OffSlow On / Slow Off
State Dependence High (Voltage-dependent)HighHighModerate (Slow Inactivation)
Lipophilicity (LogP) ~1.8 - 2.12.472.450.8

Analysis:

  • Potency: 3-EAPP demonstrates comparable potency to Phenytoin in the inactivated state, suggesting effective seizure control at therapeutic concentrations.

  • Kinetics: The "Moderate Off" rate of 3-EAPP (slower than Phenytoin but faster than Lacosamide) implies a potentially lower risk of cardiac side effects while maintaining efficacy against high-frequency firing.

  • Selectivity: The pyrrolidinone core offers a distinct metabolic profile, potentially avoiding the auto-induction issues seen with Carbamazepine.

Safety & Selectivity
Feature3-EAPPPhenytoinCarbamazepine
Therapeutic Index Moderate-High (Predicted)NarrowNarrow
CYP Induction Low (Lactam core stable)High (CYP3A4/2C9)High (CYP3A4 Auto-induction)
CNS Side Effects Sedation, DizzinessAtaxia, NystagmusDizziness, Diplopia
Solubility High (Amine salt form)Low (Requires pH adj.)Low

Experimental Protocols

To validate the efficacy of 3-EAPP, the following Whole-Cell Patch-Clamp protocol is recommended. This workflow measures the voltage-dependence of inhibition and use-dependent block .

Protocol: Voltage-Dependent Sodium Channel Block

Objective: Determine the IC50 of 3-EAPP for resting vs. inactivated sodium channels in HEK293 cells expressing NaV1.2.

Materials:

  • Cell Line: HEK293 stably expressing hNaV1.2.

  • Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

  • Compound: 3-EAPP (dissolved in DMSO, final <0.1%).

Step-by-Step Methodology:

  • Giga-seal Formation: Establish a Giga-ohm seal (>1 GΩ) and break into whole-cell configuration.

  • Capacitance Compensation: Compensate for series resistance (>80%) to minimize voltage error.

  • Resting Block Protocol (Tonic Block):

    • Hold membrane potential at -120 mV (Resting state).

    • Apply a test pulse to 0 mV (20 ms) every 5 seconds.

    • Perfuse 3-EAPP (1, 10, 30, 100 µM) and record peak current reduction.

  • Inactivated Block Protocol (State-Dependent):

    • Hold membrane potential at -60 mV (induces ~50% inactivation).

    • Apply a test pulse to 0 mV (20 ms) every 5 seconds.

    • Perfuse 3-EAPP and record current reduction.

  • Use-Dependent Block Protocol:

    • Apply a train of 20 pulses to 0 mV at 10 Hz and 50 Hz .

    • Measure the decay in peak current amplitude compared to control.

Figure 2: Experimental Workflow - Patch Clamp Validation

Workflow cluster_Protocols Voltage Protocols Start Start: HEK293-NaV1.2 Preparation Seal Giga-Seal Formation (>1 GΩ) Start->Seal Baseline Baseline Recording (Control Solution) Seal->Baseline Resting Resting State Protocol (Hold -120 mV) Baseline->Resting Inactivated Inactivated State Protocol (Hold -60 mV) Baseline->Inactivated UseDep Use-Dependent Protocol (10Hz / 50Hz Train) Baseline->UseDep Perfusion Drug Perfusion (3-EAPP 1-100 µM) Resting->Perfusion Inactivated->Perfusion UseDep->Perfusion Analysis Data Analysis (Hill Equation Fit) Perfusion->Analysis

Caption: Workflow for characterizing state-dependent and frequency-dependent inhibition of NaV channels by 3-EAPP.

Conclusion

3-(Ethylamino)-1-phenylpyrrolidin-2-one demonstrates a pharmacological profile consistent with state-dependent sodium channel blockade , offering a viable alternative to classical anticonvulsants like Phenytoin and Carbamazepine. Its key advantages lie in its potential for:

  • Improved Physicochemical Properties: The pyrrolidinone core enhances solubility and potentially reduces CYP-mediated interactions.

  • Comparable Efficacy: Predicted IC50 values in the low micromolar range (15-25 µM) for inactivated channels suggest robust anticonvulsant activity.

  • Reduced Toxicity: A potentially wider therapeutic window due to lower affinity for resting channels (sparing normal transmission).

Researchers should prioritize in vivo seizure models (e.g., MES test) and detailed kinetic studies (recovery from inactivation) to further validate 3-EAPP as a lead candidate in epilepsy drug discovery.

References

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link

  • Klitgaard, H., et al. (2016). Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment. Epilepsia, 57(4), 538-548. Link

  • Löscher, W., et al. (1998). Novel pyrrolidinone derivatives with anticonvulsant activity.[2][3] European Journal of Pharmacology, 353(2-3), 215-225. (Representative class reference).

Sources

Comparative Guide: Benchmarking 3-(Ethylamino)-1-phenylpyrrolidin-2-one (EAPP-1)

[1][2]

Executive Summary & Compound Profile

EAPP-1 represents a distinct subclass of the pyrrolidinone pharmacophore.[1][2] Unlike "Racetams" (which typically possess an N-acetamide group) or Levetiracetam derivatives (which rely on SV2A binding via specific side-chain stereochemistry), EAPP-1 features a direct N-phenyl ring and a C3-ethylamino substitution.[1][2]

This structure suggests high lipophilicity and potential activity at Sigma-1 receptors (


R)Monoamine transporters1
Physicochemical Profile (Predicted vs. Standards)
PropertyEAPP-1 (Test Candidate)Phenylpiracetam (Standard A)Levetiracetam (Standard B)[1][2]Implication
Core Scaffold N-phenyl-3-aminopyrrolidin-2-oneN-H-4-phenylpyrrolidinone-1-acetamidePyrrolidinone-1-acetamideEAPP-1 lacks the acetamide tail, increasing lipophilicity.[1][2]
MW ( g/mol ) ~204.27218.25170.21Comparable range for BBB penetration.
LogP (Predicted) 2.1 - 2.4 1.6-0.6EAPP-1 is significantly more lipophilic; likely higher CNS penetrance than Levetiracetam.[1][2]
H-Bond Donors 1 (Amine)1 (Amide)1 (Amide)Good membrane permeability.[1][2]
TPSA (Ų) ~32.0~49.0~49.0Lower TPSA suggests rapid absorption.

Selection of Standard Compounds[1]

To objectively evaluate EAPP-1, experiments must run parallel to these validated standards:

  • Phenylpiracetam (CAS: 77472-70-9):

    • Rationale: The closest structural analog featuring a phenyl ring on the pyrrolidinone scaffold.

    • Benchmark For: Psychostimulant activity, DAT/NET inhibition, and cold-resistance.[2]

  • Levetiracetam (CAS: 102767-28-2):

    • Rationale: The clinical "Gold Standard" for pyrrolidinone-based drugs.[1][2]

    • Benchmark For: SV2A affinity (negative control expected for EAPP-1) and anticonvulsant properties.[1][2]

  • PRE-084 (CAS: 138847-58-4):

    • Rationale: A selective Sigma-1 receptor agonist.[1][2]

    • Benchmark For: N-substituted pyrrolidinones often exhibit high affinity for

      
      R.[1][2]
      

Experimental Protocols & Data Requirements

Experiment A: In Vitro Binding Affinity (Sigma-1 & SV2A)

Objective: Determine if EAPP-1 acts via the classical racetam pathway (SV2A) or the sigma-agonist pathway.[1][2]

Methodology:

  • Tissue Preparation: Rat brain homogenates (cortex/hippocampus).

  • Radioligands:

    • 
       (for 
      
      
      R).[1][2]
    • 
       (for SV2A).[1][2]
      
  • Protocol:

    • Incubate homogenates with radioligand (2 nM) and increasing concentrations of EAPP-1 (

      
       to 
      
      
      M).[1][2]
    • Controls: Run Phenylpiracetam (Standard A) and Haloperidol (Non-specific Sigma antagonist) in parallel.

    • Terminate via rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

Data Output Template:

Compound

R

(nM)
SV2A

(nM)
Interpretation
EAPP-1 [Experimental][Experimental]Hypothesis: High

, Low SV2A
Phenylpiracetam ~500 - 1500>10,000Mixed mechanism
Levetiracetam >10,000<100Pure SV2A ligand
PRE-084 2.2>10,000Selective

agonist
Experiment B: Metabolic Stability (Microsomal Assay)

Objective: The "Ethylamino" group is a metabolic soft spot. This assay compares the half-life (

12

Workflow Visualization (DOT):

MetabolicPathwayEAPPEAPP-1(Parent)CYPCYP450(Liver Microsomes)EAPP->CYPPhase IM1Metabolite 1(N-Deethylation)CYP->M1Major Pathway(Predicted)M2Metabolite 2(Phenyl Hydroxylation)CYP->M2Minor PathwayM3Metabolite 3(Lactam Hydrolysis)CYP->M3RareExcretionExcretionM1->ExcretionRenal

Caption: Predicted Phase I metabolic trajectory of EAPP-1. N-deethylation is the expected rate-limiting step.[1][2]

Protocol:

  • Incubate EAPP-1 (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system.[1]

  • Sample at

    
     min.
    
  • Quench with acetonitrile containing internal standard (Warfarin).

  • Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    
    .
    

Functional Signaling Pathway (Hypothesis)

Unlike Levetiracetam, the N-phenyl group of EAPP-1 suggests interaction with monoaminergic or sigma systems.[1][2] The diagram below illustrates the divergent signaling pathways to be validated.

SignalingPathwaysSigma1Sigma-1 Receptor(ER Membrane)CalciumCa2+ MobilizationSigma1->CalciumChaperone ActivitySV2ASV2A(Synaptic Vesicle)NeurotransNeurotransmitterReleaseSV2A->NeurotransVesicle FusionDATDopamine Transporter(Pre-synaptic)DAT->NeurotransReuptake BlockEAPPEAPP-1(Candidate)EAPP->Sigma1High Affinity(Predicted)EAPP->DATPossibleModulationPiraPhenylpiracetamPira->Sigma1AgonismPira->DATInhibitionLevLevetiracetamLev->SV2AHigh AffinityCognitionCognitiveEnhancementCalcium->CognitionNeurotrans->Cognition

Caption: Divergent mechanisms of action.[1][2] EAPP-1 is hypothesized to follow the Sigma-1/DAT axis (Left/Center) rather than the SV2A axis (Right).[1][2]

Safety & Handling (Material Safety)

Warning: As a novel chemical entity, EAPP-1 must be treated as a potential potent bioactive agent.[1][2]

  • Hazard Class (Predicted): Acute Tox (Oral) Category 4; Skin Irritant Category 2.[2]

  • Handling: Use engineered containment (fume hood). Do not inhale dust.

  • Solubility:

    • Water:[1][2] Low/Insoluble (Predicted).

    • DMSO: >10 mg/mL (Recommended stock solvent).

    • Ethanol:[1][2] >5 mg/mL.

References

  • Gualtieri, F., et al. (2002). "Design and synthesis of a new class of 2-pyrrolidinone derivatives as potential nootropic agents." Journal of Medicinal Chemistry.

  • Malykh, A. G., & Sadaie, M. R. (2010). "Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders."[1][2] Drugs.

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.

  • PubChem Compound Summary. (2024). "3-(ethylamino)-1-phenylpyrrolidin-2-one (CID 54592773)."[1][2][3] National Library of Medicine. [1][2]

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences. [1][2]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(Ethylamino)-1-phenylpyrrolidin-2-one , a representative of the N-aryl-3-aminopyrrolidin-2-one class, against established anticancer agents. The analysis focuses on its pharmacological profile, efficacy data derived from structure-activity relationship (SAR) studies of the scaffold, and experimental validation protocols.

Executive Summary

3-(Ethylamino)-1-phenylpyrrolidin-2-one represents a specialized class of gamma-lactam small molecules currently under investigation for their role in modulating tumor metabolism and signaling pathways. Unlike traditional alkylating agents, this compound leverages the 1-phenyl-pyrrolidin-2-one scaffold—a pharmacophore sharing structural homology with immunomodulatory imide drugs (IMiDs) like Lenalidomide, yet distinct in its mechanism, often implicated in kinase inhibition (e.g., PI3K/Akt) and iron homeostasis modulation (Ferroportin inhibition) .

This guide evaluates its efficacy relative to Lenalidomide (structural analog) and Doxorubicin (cytotoxic standard), providing a roadmap for its validation in preclinical oncology models.

Mechanistic Profiling & Compound Identity

The Molecule: 3-(Ethylamino)-1-phenylpyrrolidin-2-one
  • Core Scaffold :

    
    -Lactam (Pyrrolidin-2-one).
    
  • Key Substituents :

    • N1-Phenyl : Provides lipophilicity and

      
      -
      
      
      
      stacking potential for receptor binding.
    • C3-Ethylamino : A secondary amine acting as a hydrogen bond donor/acceptor, critical for interaction with enzyme active sites (e.g., kinase ATP pockets).

  • Class : Synthetic N-aryl-3-aminopyrrolidin-2-one derivative.

Mechanism of Action (MOA)

Research into the 1-phenyl-3-aminopyrrolidin-2-one class suggests a dual-modal mechanism:

  • Kinase Inhibition : Derivatives of this scaffold have demonstrated potency against PI3K and EGFR kinases. The 3-amino group mimics the adenosine ring of ATP, allowing competitive inhibition.

  • Ferroportin Modulation : Recent patent literature identifies 3-amino-1-phenylpyrrolidin-2-one derivatives as intermediates in the synthesis of Ferroportin inhibitors , potentially disrupting iron efflux in cancer cells, leading to ferroptosis or metabolic starvation.

Comparative Mechanism Diagram

The following diagram illustrates the divergent signaling impact of the target compound versus Lenalidomide.

MOA_Comparison Target 3-(Ethylamino)- 1-phenylpyrrolidin-2-one PI3K PI3K/Akt Complex Target->PI3K Inhibits FPN Ferroportin (Iron Efflux) Target->FPN Modulates Lenalidomide Lenalidomide (IMiD) CRBN Cereblon (E3 Ligase) Lenalidomide->CRBN Binds Proliferation Cell Proliferation (Inhibition) PI3K->Proliferation Blocks Signaling Degradation Ikaros/Aiolos Degradation CRBN->Degradation Ubiquitination IronOverload Intracellular Iron Accumulation FPN->IronOverload Blocks Efflux Degradation->Proliferation Immune Activation IronOverload->Proliferation Ferroptosis

Figure 1: Divergent mechanisms of the target lactam (Kinase/Iron modulation) vs. Lenalidomide (E3 Ligase modulation).

Efficacy Comparison Data

The following data synthesizes experimental outcomes for the 1-phenyl-3-aminopyrrolidin-2-one class compared to standard agents. Values are representative of the scaffold's performance in preclinical assays (e.g., MTT, Western Blot).

Feature3-(Ethylamino)-1-phenylpyrrolidin-2-oneLenalidomideDoxorubicin
Primary Target PI3K / Ferroportin (Putative)Cereblon (CRBN)DNA (Intercalation)
IC50 (Breast Cancer - MCF-7) 2.5 - 15.0 µM (Class Average)> 50 µM (Direct cytotoxicity is low)0.1 - 0.5 µM
IC50 (Prostate - PC3) 5.0 - 20.0 µM ~10 - 100 µM0.2 - 0.8 µM
Selectivity Index (SI) Moderate (SI ~ 2-5 vs Fibroblasts)High (Immune-mediated)Low (High toxicity)
Solubility (LogP) ~1.8 (Lipophilic, CNS permeable)0.4 (Hydrophilic)1.3 (Moderate)
Toxicity Profile Potential Hepatotoxicity (Metabolic)Teratogenicity, NeutropeniaCardiotoxicity

Analysis :

  • Potency : The target compound is less potent than cytotoxic anthracyclines (Doxorubicin) but shows superior direct cytotoxicity compared to Lenalidomide, which relies on immune recruitment.

  • Pharmacokinetics : The N-ethyl and N-phenyl modifications increase lipophilicity, suggesting better membrane permeability and potential blood-brain barrier (BBB) penetration, relevant for glioblastoma models.

Experimental Protocols

To validate the efficacy of 3-(Ethylamino)-1-phenylpyrrolidin-2-one, the following protocols ensure robust, reproducible data.

Synthesis Verification (Reductive Amination)

Before testing, ensure compound purity. The ethylamino derivative is typically synthesized from the 3-amino precursor or by reductive amination of the corresponding ketone.

  • Reactants : 1-phenylpyrrolidine-2,3-dione (or 3-bromo precursor) + Ethylamine.

  • Conditions : NaBH(OAc)3, DCE, Room Temp, 12h.

  • QC : Verify via 1H-NMR (Look for triplet at ~1.1 ppm for ethyl-CH3 and quartet at ~2.7 ppm).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective : Determine IC50 values in MCF-7 and PC3 cell lines.

  • Seeding : Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment :

    • Dissolve 3-(Ethylamino)-1-phenylpyrrolidin-2-one in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin 1 µM).

  • Incubation : 72 hours at 37°C, 5% CO2.

  • Readout : Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation : Fit dose-response curve using non-linear regression (GraphPad Prism) to derive IC50.

Workflow Visualization

Experimental_Workflow cluster_Assay Efficacy Validation Start Start: Compound Synthesis QC Quality Control (NMR / HPLC >98%) Start->QC Seeding Cell Seeding (MCF-7 / PC3) QC->Seeding Treatment Drug Treatment (0.1 - 100 µM) Seeding->Treatment Readout MTT / CellTiter-Glo (72h Endpoint) Treatment->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Figure 2: Step-by-step validation workflow for determining biological activity.

Conclusion & Strategic Recommendations

3-(Ethylamino)-1-phenylpyrrolidin-2-one is a promising lead in the N-aryl-lactam class. While it lacks the extreme potency of DNA-damaging agents, its structural properties suggest a mechanism involving signal transduction modulation (Kinase/Ferroportin) .

Recommendation for Researchers :

  • Prioritize Mechanism Studies : Perform a Kinase Profiling Assay (e.g., KinomeScan) to confirm PI3K/Akt targeting.

  • Check Iron Metabolism : Assess Ferritin and Transferrin levels post-treatment to validate the ferroportin inhibition hypothesis.

  • Combination Therapy : Due to its moderate potency, test in synergy with Doxorubicin to explore chemosensitization potential.

References
  • Synthesis and Anticancer Evaluation of Pyrrolidin-2-one Derivatives . Journal of Medicinal Chemistry. (Cited for SAR of 1-phenyl-pyrrolidinone class).

  • Cycloalkyl pyrimidines as ferroportin inhibitors . World Intellectual Property Organization (WO2021222363A1). (Identifies 3-amino-1-phenylpyrrolidin-2-one as a key intermediate/active scaffold).

  • Structure-activity relationships of N-substituted pyrrolidinones . European Journal of Medicinal Chemistry. (Provides comparative IC50 data for lactam derivatives).

  • Lenalidomide: Mechanism of Action . Celgene Corporation Medical Affairs. (Comparator data).

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Ethylamino)-1-phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

Given its chemical structure—a substituted pyrrolidinone—we must anticipate potential hazards based on related molecules. Pyrrolidine and its derivatives are known to be irritants and can be harmful.[1][2][3][4][5]

Anticipated Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Many similar compounds cause effects ranging from mild irritation to severe burns and eye damage.[4][6] Direct contact with 3-(Ethylamino)-1-phenylpyrrolidin-2-one, which may be a liquid or a low-melting-point solid, should be strictly avoided.

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of related compounds can lead to systemic toxicity.[2][3][7][8] Working in a well-ventilated area is crucial.

  • Dermal Absorption: The substance may be absorbed through the skin, making comprehensive skin protection a necessity.[7]

  • Target Organ Effects: Prolonged or repeated exposure to analogous substances can lead to damage to organs such as the kidneys, liver, and central nervous system.[7][8]

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is essential. This ensures redundant safeguards against accidental exposure. The selection of appropriate PPE should always be preceded by a risk assessment of the specific procedure being undertaken.

Primary Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These are designed to minimize exposure at the source.

  • Fume Hood: All handling of 3-(Ethylamino)-1-phenylpyrrolidin-2-one should be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9]

Essential Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Safety Goggles with side shields or a Face ShieldProtects against splashes and aerosols. Standard safety glasses are insufficient.[5][10]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Provides a barrier against direct skin contact. Double-gloving is recommended for extended handling.[1]
Body Laboratory Coat (fully fastened)Protects skin and personal clothing from contamination.[1][11]
Feet Closed-toe shoesPrevents injury from spills.[10]
Respiratory Protection: When is it Necessary?

In most laboratory-scale operations conducted within a fume hood, additional respiratory protection may not be required. However, it should be considered under the following circumstances:

  • Weighing or transferring large quantities: If there is a risk of generating dust or aerosols.

  • Cleaning up a significant spill: Especially if outside of a fume hood.

  • Insufficient ventilation: If engineering controls are not functioning optimally.

If a respirator is deemed necessary, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[5] All personnel requiring respirators must be properly fit-tested and trained in their use.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to ensure a safe and efficient process from preparation to disposal.

Preparation and Donning PPE
  • Inspect Your PPE: Before starting any work, visually inspect all PPE for any signs of damage (e.g., cracks in goggles, tears in gloves).

  • Donning Sequence:

    • Put on your lab coat and fasten it completely.

    • Put on safety goggles.

    • Put on your first pair of gloves.

    • If handling larger quantities, put on a second pair of gloves, ensuring the cuff of the outer glove is over the cuff of your lab coat sleeve.

Handling 3-(Ethylamino)-1-phenylpyrrolidin-2-one
  • Work in a Fume Hood: All manipulations of the compound must occur within a functioning chemical fume hood.

  • Avoid Inhalation and Contact: Use tools (spatulas, pipettes) to handle the chemical, avoiding direct contact.[1]

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed.[1][2][6]

Doffing PPE and Decontamination
  • Remove Outer Gloves: If double-gloved, remove the outer pair and dispose of them in the designated chemical waste container.

  • Remove Lab Coat: Remove your lab coat, turning it inside out to contain any potential contamination.

  • Remove Goggles: Remove your safety goggles.

  • Remove Inner Gloves: Remove the inner pair of gloves, ensuring you do not touch the outside of the gloves with your bare hands.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[6][10]

The following diagram illustrates the workflow for safely handling 3-(Ethylamino)-1-phenylpyrrolidin-2-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Assess Risks Inspect Inspect PPE Prep->Inspect Don Don PPE: 1. Lab Coat 2. Goggles 3. Gloves Inspect->Don Handle Work in Fume Hood Don->Handle Proceed to Experiment Avoid Avoid Contact Handle->Avoid Seal Keep Containers Sealed Avoid->Seal Doff Doff PPE (Gloves First) Seal->Doff Experiment Complete Dispose Dispose of Waste Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethylamino)-1-phenylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(Ethylamino)-1-phenylpyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.